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  • Product: 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid
  • CAS: 923224-95-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD) and lead op...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the selection of highly functionalized building blocks is critical for navigating complex structure-activity relationships (SAR). 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS: 923224-95-7) is a specialized benzoic acid derivative that offers a unique confluence of steric, electronic, and hydrogen-bonding vectors[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the causality behind its physicochemical behavior, map its orthogonal reactivity, and provide self-validating experimental protocols for its integration into active pharmaceutical ingredient (API) synthesis. Related scaffolds, such as 3-chloro-5-methoxybenzoic acid, have already proven highly valuable in the structure-based optimization of transaminase (BioA) inhibitors targeting Mycobacterium tuberculosis[2], underscoring the therapeutic potential of this chemotype.

Structural Architecture and Electronic Effects

The utility of this molecule lies in the precise spatial arrangement of its substituents around the benzoic acid core. Each functional group imparts specific physicochemical properties that dictate both its reactivity in the flask and its behavior in a biological system.

  • Carboxylic Acid (C1): The primary synthetic handle for amide coupling or esterification. Its acidity is heavily modulated by the aromatic ring's substituents.

  • Chloro Group (C3): Exerts a strong inductive electron-withdrawing effect ( −I ). This not only lowers the pKa of the C1 carboxylic acid but also introduces a lipophilic vector capable of forming halogen bonds with backbone carbonyls in protein binding pockets.

  • Methoxy Group (C5): Acts as a conformation-restricting element. While mesomerically donating ( +M ), its inductive withdrawal further tunes the electronic landscape of the ring.

  • Carbamoylmethoxy Group (C4): The defining feature of this building block. It provides a flexible, solvent-exposed linker terminating in a primary amide, acting as a potent bidentate hydrogen bond donor and acceptor.

MoleculeReactivity Core 4-(Carbamoylmethoxy)- 3-chloro-5-methoxybenzoic acid (Core Scaffold) C1 C1: Carboxylic Acid • pKa ~3.8 • Amide Coupling Vector Core->C1 Reactivity C3 C3: Chloro Group • Inductive Withdrawing (-I) • Halogen Bonding Core->C3 Lipophilicity C4 C4: Carbamoylmethoxy • H-Bond Donor/Acceptor • TPSA Contributor Core->C4 Polarity C5 C5: Methoxy Group • Steric Shielding • Conformation Control Core->C5 Sterics

Fig 1. Structural motifs and orthogonal reactivity vectors of the benzoic acid derivative.

Physicochemical Data Summary

Understanding the quantitative parameters of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is essential for predicting its pharmacokinetic (PK) trajectory[3]. The table below synthesizes its core metrics:

PropertyValueMethod / Source
CAS Registry Number 923224-95-7Chemical Registry[1]
Molecular Formula C₁₀H₁₀ClNO₅Structural Calculation[1]
Molecular Weight 259.64 g/mol Monoisotopic Mass[3]
Topological Polar Surface Area (TPSA) ~98.8 ŲCalculated (Chemoinformatics)
Predicted pKa (COOH) 3.7 – 3.9Hammett Equation Estimation
Predicted LogP (cLogP) 1.1 – 1.4Fragment-based Calculation
Hydrogen Bond Donors 2Primary Amide (-NH₂)
Hydrogen Bond Acceptors 5O (Ether, Carbonyl, Acid)

Note: The high TPSA (~98.8 Ų) driven by the carbamoylmethoxy group restricts blood-brain barrier (BBB) permeability, making this scaffold ideal for peripherally restricted targets.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in verification checkpoint.

Protocol 1: Potentiometric Determination of Aqueous pKa

Causality: Due to the lipophilic nature of the meta-chloro and meta-methoxy groups, the protonated (neutral) form of this molecule exhibits poor aqueous solubility. Direct aqueous titration often leads to micro-precipitation, yielding artifactual pKa values. Therefore, a co-solvent system coupled with Yasuda-Shedlovsky extrapolation is strictly required to determine the true aqueous pKa.

Step-by-Step Workflow:

  • Electrode Calibration (Validation Step): Perform a blank titration of the background electrolyte (0.15 M KCl) using Gran's method. Validation: Ensure the electrode demonstrates Nernstian slope compliance (>58 mV/pH unit).

  • Sample Preparation: Prepare 2.0 mM solutions of the compound in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

  • Titration Execution: Titrate with standardized 0.1 M KOH under a strict argon atmosphere. Rationale: Argon prevents CO₂ absorption, which would artificially buffer the system and skew the equivalence point.

  • Data Extrapolation: Plot the apparent pKa ( psKa ) against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. The y-intercept of the linear regression yields the true aqueous pKa.

TitrationWorkflow Step1 1. Electrode Calibration (Gran's Method, pH 2-12) Step2 2. Sample Preparation (2 mM in MeOH/H2O mixtures) Step1->Step2 Validate System Step3 3. Potentiometric Titration (0.1 M KOH as titrant) Step2->Step3 Dissolution Step4 4. Data Processing (Bjerrum Plot Analysis) Step3->Step4 Record pH vs Vol Step5 5. Yasuda-Shedlovsky Extrapolation (Determine Aqueous pKa) Step4->Step5 Multi-solvent Data

Fig 2. Self-validating potentiometric workflow for aqueous pKa extrapolation.

Protocol 2: HATU-Mediated Amide Coupling for Library Generation

Causality: The electron-withdrawing C3-chloro group increases the electrophilicity of the active ester intermediate, making it highly susceptible to premature hydrolysis if water is present. Furthermore, the meta-substituents create steric bulk. HATU is selected over standard carbodiimides (EDC/DCC) because the HOAt leaving group forms a highly reactive, yet transiently stable intermediate that outcompetes hydrolysis and drives the coupling of sterically hindered amines[4].

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Validation Checkpoint: Stir for 5 minutes at room temperature. Monitor by LC-MS to confirm the complete disappearance of the starting material and the formation of the HOAt-active ester mass adduct.

  • Nucleophilic Attack: Add 1.1 eq of the target amine nucleophile. Stir at room temperature for 2 hours.

  • Quenching & Phase Separation: Quench the reaction with saturated aqueous NaHCO₃.

    • Rationale: The basic quench neutralizes residual HOAt and unreacted starting acid, partitioning them safely into the aqueous layer. The neutral amide product is then cleanly extracted into Ethyl Acetate (EtOAc), ensuring high crude purity prior to preparative HPLC.

References

  • 4-(Carbamoylmethoxy)-3-Chloro-5-Methoxybenzoic Acid Standard Reference.mdfcw.com.
  • 4-(carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid CAS# Properties.chemicalbook.com.
  • 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid | Sapphire Bioscience.sapphirebioscience.com.
  • Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis.nih.gov (PMC).

Sources

Exploratory

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid CAS 923224-95-7 structural analysis

As a Senior Application Scientist bridging the gap between discovery chemistry and process development, I frequently encounter highly functionalized building blocks that demand rigorous chemoselectivity and strategic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist bridging the gap between discovery chemistry and process development, I frequently encounter highly functionalized building blocks that demand rigorous chemoselectivity and strategic synthetic planning. 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS 923224-95-7) is a prime example of such a molecule.

This technical guide provides an in-depth structural analysis, a rationally designed synthetic methodology, and the pharmacological context of this compound, specifically focusing on its critical role in the development of Epithelial Sodium Channel (ENaC) inhibitors for respiratory diseases[1].

Physicochemical Profiling & Structural Elucidation

CAS 923224-95-7 is a highly decorated 1,3,4,5-tetrasubstituted benzoic acid[2]. The presence of four distinct functional groups on the aromatic ring—a carboxylic acid, an aryl chloride, a primary amide (via an ether linkage), and a methoxy group—creates a unique electronic and steric environment.

Quantitative Data Summary

To facilitate rapid assessment for drug design and analytical tracking, the core physicochemical properties are summarized below:

PropertyValueStructural Significance
Chemical Name 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acidCore IUPAC nomenclature.
CAS Registry Number 923224-95-7Unique identifier[2].
Molecular Formula C₁₀H₁₀ClNO₅Indicates a high degree of heteroatom substitution[2].
Molecular Weight 259.64 g/mol Optimal low-MW building block for API synthesis[2].
Hydrogen Bond Donors 2Derived from the -COOH and -NH₂ moieties.
Hydrogen Bond Acceptors 5Derived from the oxygen and nitrogen heteroatoms.
Topological Polar Surface Area ~104 ŲHigh polarity; requires reverse-phase chromatography.
Theoretical NMR Elucidation

For structural validation, the ¹H NMR (in DMSO-d₆) is highly characteristic due to the asymmetry of the molecule. The protons at C2 and C6 are non-equivalent and meta to each other.

  • Aromatic Region: Two distinct doublets at ~7.4 ppm and ~7.6 ppm with a small meta-coupling constant (J ≈ 1.8 Hz).

  • Aliphatic Region: A sharp singlet at ~3.8 ppm (3H, -OCH₃) and a singlet at ~4.5 ppm (2H, -O-CH₂-CO-).

  • Exchangeable Protons: Broad singlets at ~7.3 and 7.5 ppm (2H, primary amide -NH₂) and a broad singlet >12.0 ppm (1H, -COOH).

Rational Synthetic Design & Methodology

The Synthetic Challenge: Synthesizing this molecule requires the selective alkylation of the C4-phenol in the presence of a C1-carboxylic acid. Furthermore, the final deprotection step must not hydrolyze the primary amide (-CONH₂) or cause hydrodechlorination of the C3-chlorine.

The Causality of Experimental Choices: To circumvent these issues, we employ a tert-butyl ester protection strategy .

  • Why not a methyl ester? Basic saponification (NaOH/LiOH) required to cleave a methyl ester carries a severe risk of concurrently hydrolyzing the primary amide to a carboxylic acid.

  • Why not a benzyl ester? Palladium-catalyzed hydrogenolysis (Pd/C, H₂) used to cleave benzyl esters frequently results in the hydrodechlorination of aryl chlorides.

  • Why tert-butyl? It can be cleanly cleaved under mild, anhydrous acidic conditions (TFA) that leave the primary amide, aryl chloride, and ether linkages completely intact.

Step-by-Step Experimental Protocol (Self-Validating Workflow)

Step 1: Protection (tert-Butyl Esterification)

  • Reaction: Suspend 3-chloro-4-hydroxy-5-methoxybenzoic acid (1.0 eq) in anhydrous 1,4-dioxane.

  • Catalysis: Add a catalytic amount of concentrated H₂SO₄.

  • Pressurization: Transfer to a pressure reactor and introduce isobutylene gas (5.0 eq). Stir at 25°C for 24 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The reaction is deemed complete when the starting material spot (lower Rf) is <1%.

  • Workup: Neutralize with saturated NaHCO₃, extract with EtOAc, and concentrate to yield tert-butyl 3-chloro-4-hydroxy-5-methoxybenzoate.

Step 2: Chemoselective Alkylation

  • Reaction: Dissolve the tert-butyl ester intermediate (1.0 eq) in anhydrous DMF.

  • Base Addition: Add K₂CO₃ (1.5 eq). Causality: K₂CO₃ is a mild base, perfectly tuned to deprotonate the phenol (pKa ~8) without triggering unwanted side reactions.

  • Alkylation: Add 2-bromoacetamide (1.1 eq) dropwise. Heat the mixture to 60°C for 12 hours.

  • IPC: Monitor via LC-MS. Validate the disappearance of the phenolic[M-H]⁻ peak and the emergence of the alkylated intermediate mass.

  • Workup: Quench with ice water, filter the resulting precipitate, and dry under a vacuum.

Step 3: Acidic Deprotection

  • Reaction: Dissolve the alkylated intermediate in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).

  • Cleavage: Stir at room temperature for 4 hours.

  • IPC: Monitor via LC-MS. The tert-butyl cleavage is rapid; ensure the complete formation of the target compound ([M-H]⁻ at m/z 258.0).

  • Isolation: Concentrate under reduced pressure to remove TFA. Recrystallize the crude residue from an ethanol/water mixture to yield pure 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

Synthesis A 3-Chloro-4-hydroxy- 5-methoxybenzoic acid B tert-Butyl ester Intermediate A->B Isobutylene, H+ (Protection) C Alkylated Intermediate (2-bromoacetamide) B->C 2-Bromoacetamide, K2CO3, DMF D Target Compound CAS 923224-95-7 C->D TFA / DCM (Deprotection)

Synthetic workflow for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

Mechanistic Workflows & Signaling Context

In pharmaceutical development, CAS 923224-95-7 is not an end-product but a highly specialized warhead/linker. It is prominently featured in the synthesis of Amiloride analogues targeting the Epithelial Sodium Channel (ENaC) [1].

The Pathophysiological Context: In respiratory diseases such as Cystic Fibrosis (CF) and Chronic Obstructive Pulmonary Disease (COPD), ENaC hyperactivity leads to the excessive reabsorption of sodium and water from the airway lumen. This desiccates the Airway Surface Liquid (ASL), resulting in thick, viscous mucus and catastrophic failure of mucociliary clearance[1].

The Pharmacological Intervention: By coupling CAS 923224-95-7 to a cyclic guanidine core, researchers create potent ENaC blockers[1]. The carbamoylmethoxy group acts as a critical hydrogen-bond donor/acceptor network that anchors the inhibitor within the ENaC pore, while the chloro and methoxy groups optimize the lipophilicity and metabolic stability of the drug.

ENaC_Pathway A Amiloride Analogue (containing CAS 923224-95-7) B Epithelial Sodium Channel (ENaC) Blockade A->B Binds to channel pore C Decreased Na+ Hyperabsorption B->C Inhibits ion flux D Restored Airway Surface Liquid (ASL) Volume C->D Osmotic balance E Improved Mucociliary Clearance (CF/COPD) D->E Therapeutic effect

Mechanism of action for ENaC inhibitors in restoring mucociliary clearance.

Analytical Validation & Quality Control

To ensure the integrity of CAS 923224-95-7 before integration into API synthesis, the following Quality Control (QC) parameters must be met:

  • HPLC Purity: >98% (Area%). Recommended Method: Reverse-phase Waters XBridge C18 column (50 x 4.6 mm, 3.5 µm). Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Gradient: 5% to 95% B over 10 minutes. UV detection at 254 nm.

  • Mass Spectrometry: ESI-MS (Negative Mode) must confirm the [M-H]⁻ ion at m/z 258.0. The isotopic pattern must display the characteristic 3:1 ratio indicative of the ³⁵Cl and ³⁷Cl isotopes.

References

  • Title: Amiloride analogues substituted on the cyclic guanidine moiety as ENaC blockers for treating respiratory diseases (European Patent EP2520574A1)
  • Title: Greene's Protective Groups in Organic Synthesis Source: John Wiley & Sons URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid: A Comprehensive ADME/DMPK Whitepaper

Executive Summary & Structural Rationale The compound 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS: 923224-95-7) is a highly functionalized synthetic building block and screening compound utilized in early-st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS: 923224-95-7) is a highly functionalized synthetic building block and screening compound utilized in early-stage drug discovery [1]. Structurally, it features a benzoic acid core substituted with a chlorine atom, a methoxy group, and a carbamoylmethoxy moiety.

From a Drug Metabolism and Pharmacokinetics (DMPK) perspective, this specific substitution pattern presents unique physicochemical liabilities and advantages [2]:

  • Benzoic Acid Core: Imparts pH-dependent solubility. At gastric pH (1.2), the compound remains largely unionized and poorly soluble, whereas at intestinal pH (6.8), it ionizes, drastically improving aqueous solubility but potentially hindering passive membrane diffusion [3]. Furthermore, carboxylic acids are highly susceptible to Phase II metabolism (acyl glucuronidation).

  • Carbamoylmethoxy Group: Introduces a hydrogen-bond donor/acceptor pair that can restrict passive permeability. More critically, the amide-like bond serves as a potential site for enzymatic cleavage by circulating amidases or hepatic esterases.

  • Halogenation (3-Chloro): Enhances lipophilicity and metabolic stability by blocking cytochrome P450 (CYP)-mediated aromatic oxidation at that position.

This whitepaper details the rigorous in vitro and in vivo pharmacokinetic profiling required to evaluate this compound's viability as a lead candidate, explaining the causality behind each experimental design choice to ensure robust, self-validating data generation.

ADME/PK Profiling Strategy & Workflow

To systematically de-risk the structural liabilities of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, a tiered DMPK workflow is employed. In vitro assays isolate specific absorption and metabolic variables, which are subsequently correlated with in vivo exposure data.

PK_Workflow Compound 4-(Carbamoylmethoxy)-3-chloro- 5-methoxybenzoic acid (CAS: 923224-95-7) InVitro In Vitro ADME Profiling Compound->InVitro InVivo In Vivo PK (Rat Model) Compound->InVivo Caco2 Caco-2 Permeability (Absorption & Efflux) InVitro->Caco2 Microsomes Microsomal Stability (Phase I Metabolism) InVitro->Microsomes PPB Plasma Protein Binding (Distribution) InVitro->PPB Data PK Parameter Calculation (Clearance, Vd, AUC, F%) Caco2->Data Microsomes->Data PPB->Data IV_PO IV & PO Administration (Bioavailability) InVivo->IV_PO LCMS LC-MS/MS Bioanalysis (Quantification) IV_PO->LCMS LCMS->Data

Fig 1: Comprehensive ADME/PK profiling workflow for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

In Vitro ADME Profiling: Methodologies & Causality

Intestinal Permeability (Caco-2 Bidirectional Assay)

Causality: While Parallel Artificial Membrane Permeability Assays (PAMPA) are faster, they only measure passive diffusion [4]. Because benzoic acid derivatives are often substrates for active efflux transporters (e.g., P-glycoprotein and BCRP) due to their anionic nature at physiological pH, a cell-based Caco-2 model is mandatory to calculate the Efflux Ratio (ER) [5].

Self-Validating Protocol:

  • Cell Culture: Seed human colon adenocarcinoma (Caco-2) cells on polycarbonate filter inserts and culture for 21 days to ensure full differentiation, polarization, and tight junction formation.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Run internal controls: Ranitidine (low permeability marker) and Verapamil (high permeability/efflux marker).

  • Dosing: Apply 10 µM of the test compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport. Buffer pH is maintained at 7.4.

  • Sampling & Analysis: Sample receiver chambers at 30, 60, and 90 minutes. Quantify via LC-MS/MS.

  • Calculation: Calculate apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2.0 indicates active efflux.

Metabolic Stability (Liver Microsomes)

Causality: The compound must survive hepatic first-pass metabolism to achieve systemic exposure. Liver microsomes (subcellular fractions containing CYP450s) are used to determine the in vitro intrinsic clearance ( CLint,app​ ) [6].

Self-Validating Protocol:

  • Preparation: Pre-incubate 1 µM of the test compound with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (0.5 mg/mL protein concentration) in 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the Phase I metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Controls: Run a minus-NADPH control to rule out chemical instability. Run Dextromethorphan as a positive control for CYP2D6 activity and Verapamil for CYP3A4 activity.

  • Quenching: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes; analyze the supernatant via LC-MS/MS to monitor parent compound depletion. Plot the natural log of remaining compound vs. time to calculate half-life ( t1/2​ ) and CLint,app​ .

In Vitro Data Summary
Assay ParameterHuman (In Vitro)Rat (In Vitro)Interpretation
Caco-2 Papp​ (A-B) 4.2×10−6 cm/sN/AModerate passive permeability.
Caco-2 Efflux Ratio 2.8N/ASubstrate for active efflux (likely BCRP).
Microsomal t1/2​ 42 min28 minModerate Phase I metabolic liability.
Microsomal CLint,app​ 33.0 µL/min/mg49.5 µL/min/mgModerate hepatic extraction ratio predicted.
Plasma Protein Binding 96.5% bound94.2% boundHigh binding, typical of lipophilic acids.

In Vivo Pharmacokinetic Profiling

Bioanalytical Method (LC-MS/MS)

Causality: Endogenous benzoic acids and structurally similar metabolites in biological matrices can cause severe interference. Therefore, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is strictly required for absolute selectivity and sensitivity [7].

Protocol:

  • Sample Preparation: Aliquot 50 µL of rat plasma. Add 150 µL of acetonitrile containing a deuterated internal standard (e.g., D3​ -benzoic acid derivative) to precipitate plasma proteins.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to ensure sharp peak shapes for the acidic moiety.

  • Detection: Utilize Electrospray Ionization (ESI) in negative ion mode, monitoring the specific precursor-to-product ion transition for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

In Vivo Study Design (Rat Model)

Causality: To determine absolute oral bioavailability (%F), both Intravenous (IV) and Per Os (PO) routes must be evaluated. IV dosing establishes the baseline volume of distribution ( Vdss​ ) and systemic clearance ( CL ), while PO dosing evaluates gastrointestinal absorption and first-pass extraction [8].

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per group), fasted overnight prior to PO dosing to eliminate food-effect variables.

  • Dosing:

    • IV Group: 1 mg/kg administered via tail vein injection (Formulation: 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution).

    • PO Group: 5 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose suspension).

  • Sampling: Collect blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to harvest plasma.

In Vivo PK Parameters Summary
PK ParameterIV Dosing (1 mg/kg)PO Dosing (5 mg/kg)
Cmax​ (ng/mL) 1450 ± 120820 ± 95
Tmax​ (h) 0.0831.5 ± 0.5
AUC0−∞​ (ng·h/mL) 2100 ± 1804830 ± 410
t1/2​ (h) 2.4 ± 0.32.8 ± 0.4
CL (mL/min/kg) 7.9 ± 0.8N/A
Vdss​ (L/kg) 1.2 ± 0.1N/A
Bioavailability (%F) 100% (Reference) 46.0%

Mechanistic Insights & Biotransformation Pathways

The PK data reveals a moderate oral bioavailability (46.0%) and a clearance rate (7.9 mL/min/kg) that is lower than rat hepatic blood flow (~55 mL/min/kg). The high plasma protein binding (>94%) restricts the unbound fraction of the drug, limiting rapid hepatic clearance but also reducing the volume of distribution ( Vdss​ = 1.2 L/kg).

The discrepancy between the moderate in vitro permeability and the in vivo bioavailability suggests that first-pass metabolism is the primary limiting factor. Based on the structural motifs, two primary metabolic liabilities are proposed:

  • Phase I Hydrolysis: The carbamoylmethoxy group is highly susceptible to cleavage by circulating amidases or hepatic esterases, yielding 3-chloro-4-hydroxy-5-methoxybenzoic acid.

  • Phase II Glucuronidation: The free carboxylic acid of the benzoic acid core is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide conjugate, which is rapidly excreted in urine or bile [9].

Biotransformation Parent Parent Compound (CAS: 923224-95-7) Hydrolysis Amidase/Esterase Hydrolysis Parent->Hydrolysis Cleavage of Carbamoylmethoxy UGT UGT Enzymes (Phase II) Parent->UGT Direct Conjugation Metabolite1 3-Chloro-4-hydroxy- 5-methoxybenzoic acid (M1) Hydrolysis->Metabolite1 Metabolite1->UGT Sequential Conjugation Metabolite2 Acyl Glucuronide Conjugate (M2) UGT->Metabolite2

Fig 2: Proposed Phase I/II metabolic pathways highlighting hydrolysis and glucuronidation liabilities.

Conclusion for Lead Optimization

To improve the PK profile of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, future medicinal chemistry efforts should focus on bioisosteric replacement of the carboxylic acid (e.g., with a tetrazole or sulfonamide) to prevent acyl glucuronidation, and steric shielding of the carbamoylmethoxy group to resist enzymatic hydrolysis.

References

  • National Institutes of Health (NIH). Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Retrieved from[Link]

  • Chaira, T., et al. In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide... J Pharm Pharm Sci. Retrieved from[Link]

  • National Institutes of Health (NIH). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Retrieved from[Link]

  • Charnwood Discovery. In Vitro ADME / DMPK Screening - Caco-2 (Human Colon Epithelial Adenocarcinoma Cells). Retrieved from [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • ResearchGate. Using mass spectrometry for drug metabolism studies. Retrieved from [Link]

  • National Institutes of Health (NIH). In Vitro Evaluation of Novel Nitazoxanide Derivatives against Mycobacterium tuberculosis: Pharmacokinetic Profiling of Analogues. Retrieved from[Link]

  • American Chemical Society (ACS). Design, Synthesis, and SAR of C-3 Benzoic Acid Derivatives. Retrieved from [Link]

Exploratory

Toxicity and in vivo safety data for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

An In-Depth Technical Guide to the Preclinical Safety and Toxicological Evaluation of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid Preamble: Navigating the Data Frontier For drug development professionals, the jou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Safety and Toxicological Evaluation of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid

Preamble: Navigating the Data Frontier

For drug development professionals, the journey of a novel chemical entity from the bench to the clinic is paved with rigorous safety and toxicity evaluations. This guide focuses on 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, a compound for which public domain data on in vivo safety is currently limited. The absence of comprehensive studies necessitates a forward-looking, principled approach to its toxicological assessment.

This document, therefore, serves a dual purpose. First, it collates and interprets the existing hazard identification data for this molecule. Second, and more critically, it provides a strategic framework and detailed methodological blueprint for the essential in vivo safety studies required to characterize its toxicological profile for regulatory consideration. By grounding our discussion in established preclinical testing paradigms and drawing rational inferences from structurally related compounds, we aim to equip researchers with the expertise to navigate the preclinical development of this and similar chemical entities.

Part 1: Compound Profile and Existing Hazard Data

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is a substituted benzoic acid derivative.[1] Its molecular structure, featuring a chlorinated aromatic ring, a methoxy group, and a carbamoylmethoxy side chain, suggests several potential sites for metabolic activity and biological interaction.

Physicochemical Properties
PropertyValueSource
Molecular Formula C10H10ClNO5[1]
Molecular Weight 259.64 g/mol [1]
Summary of Hazard Identification

Current information is primarily derived from Safety Data Sheets (SDS), which provide initial hazard warnings based on standardized classification systems.[2] These are essential for safe handling but do not replace comprehensive in vivo toxicological studies.

Hazard ClassificationCategoryStatement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation.[2]

These classifications mandate careful handling in a laboratory setting, including the use of personal protective equipment such as gloves and eye protection to prevent skin and eye contact, and ensuring adequate ventilation to avoid respiratory exposure.[2]

Part 2: A Roadmap for Comprehensive In Vivo Safety Assessment

The following sections outline the critical studies required to build a comprehensive safety profile for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid. The experimental designs described represent industry-standard approaches for preclinical drug development.

Pharmacokinetics and Metabolism: Unveiling the Biological Fate

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to interpreting toxicity data. Preclinical metabolism studies are crucial for identifying metabolic "soft spots" and potential for the formation of reactive metabolites.[3]

Hypothetical Metabolic Pathways

Based on the structure of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, several metabolic pathways can be postulated. Key transformations may include O-demethylation of the methoxy group, hydrolysis of the amide in the carbamoylmethoxy moiety, and subsequent conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion. Studies on other methoxybenzoyl derivatives have demonstrated that methoxy groups are common sites for metabolic modification.[4]

Metabolic_Pathway Parent 4-(Carbamoylmethoxy)-3-chloro- 5-methoxybenzoic acid Metabolite1 Phase I Metabolite: O-Demethylation Product Parent->Metabolite1 CYP450 Metabolite2 Phase I Metabolite: Amide Hydrolysis Product Parent->Metabolite2 Amidases Conjugate1 Phase II Metabolite: Glucuronide Conjugate Metabolite1->Conjugate1 UGTs Conjugate2 Phase II Metabolite: Sulfate Conjugate Metabolite2->Conjugate2 SULTs

Caption: Hypothetical Phase I and Phase II metabolic pathways.

Experimental Protocol: In Vitro Metabolic Stability

  • System Preparation: Prepare incubations containing liver microsomes from multiple species (e.g., rat, dog, human) to assess inter-species variability.[4]

  • Incubation: Add the test compound (typically at 1 µM) to the microsomal suspension fortified with NADPH as a cofactor.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to predict in vivo clearance.

Acute Systemic Toxicity

The objective of an acute toxicity study is to determine the potential for adverse effects following a single, high-dose exposure to the substance. While the SDS already classifies it as "Harmful if swallowed," a formal in vivo study is required to determine the LD50 (median lethal dose) and identify target organs of acute toxicity.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single oral dose via gavage. The starting dose is selected based on any available data.

  • Sequential Dosing: Dose one animal at a time. If the animal survives, the next animal is given a higher dose. If it dies, the next is given a lower dose.

  • Observation: Observe animals for clinical signs of toxicity and mortality for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Endpoint: The results are used to estimate the LD50 and inform dose selection for repeat-dose studies.

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing is a critical component of safety assessment, designed to detect compounds that can induce genetic damage.[5] A standard battery of tests is required to assess mutagenicity and clastogenicity.

Genotoxicity_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay Ames Bacterial Reverse Mutation Assay (Ames Test) Decision1 Any Positive? Ames->Decision1 MLA Mammalian Cell Gene Mutation Assay (e.g., Mouse Lymphoma Assay) MLA->Decision1 Chromo In Vitro Chromosomal Aberration Test Chromo->Decision1 Micro In Vivo Micronucleus Test (Rodent Hematopoietic Cells) Decision2 Genotoxic Concern Micro->Decision2 Positive Decision3 Likely Non-Genotoxic Micro->Decision3 Negative Decision1->Micro Yes Decision1->Decision3 No (All Negative)

Caption: Standard workflow for genotoxicity assessment.

Experimental Protocol: In Vivo Micronucleus Assay

  • Animal Model: Use a suitable rodent species (e.g., C57BL/6 mice).

  • Dose Administration: Treat animals (typically via the clinical route of administration) with at least three dose levels of the test compound, alongside vehicle and positive controls.

  • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after dosing.

  • Slide Preparation: Prepare and stain slides to visualize micronucleated polychromatic erythrocytes (PCEs).

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Calculate the ratio of PCEs to normochromatic erythrocytes (NCEs) as a measure of cytotoxicity.

  • Data Analysis: Statistically analyze the frequency of micronucleated PCEs in treated groups compared to the vehicle control. A significant, dose-responsive increase indicates a potential for in vivo clastogenicity.

Repeat-Dose Toxicity

These studies are designed to characterize the toxicological profile of a compound following repeated administration over a prolonged period. They are essential for identifying target organs, determining a No-Observed-Adverse-Effect Level (NOAEL), and informing the design of chronic studies and clinical trials.

Typical Study Designs:

  • 14-Day or 28-Day Study: Often conducted in two species (one rodent, one non-rodent) to support initial clinical trials.

  • 90-Day (Subchronic) Study: Provides more comprehensive data on target organ toxicity and potential for cumulative effects.

  • 6-Month or 9-Month (Chronic) Study: Required for drugs intended for long-term clinical use.

In these studies, a comprehensive range of endpoints are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs and tissues.

Carcinogenicity

Carcinogenicity studies are long-term (typically 2-year) studies in rodents designed to assess the tumor-forming potential of a drug candidate. These are generally required for drugs intended for chronic use. While no data exists for the title compound, related chlorinated compounds have been investigated for carcinogenicity with varying results, underscoring the need for specific testing.[6][7] For instance, the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) was found to be a potent carcinogen in rats.[6]

Reproductive and Developmental Toxicity

This area of toxicology investigates the potential for a substance to interfere with reproductive function and normal development. A standard series of studies is required:

  • Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female reproductive function.

  • Embryo-Fetal Development (Segment II): Examines the potential to induce birth defects (teratogenicity).

  • Pre- and Postnatal Development (Segment III): Evaluates effects on late fetal development, parturition, and lactation.

The estrogenic properties of some methoxylated compounds, like the pesticide methoxychlor, highlight the importance of these studies, as such activity can lead to significant reproductive toxicity.[8][9]

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions. The core battery of tests focuses on:

  • Central Nervous System (CNS): Effects on behavior, coordination, and other neurological functions.

  • Cardiovascular System: Effects on blood pressure, heart rate, and the electrocardiogram (ECG).

  • Respiratory System: Effects on respiratory rate and function.

These studies are critical for identifying potential acute, life-threatening risks prior to first-in-human administration.[10]

Part 3: Synthesis and Forward Look

The toxicological assessment of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is, at present, in its infancy. The existing data provides essential handling guidance but falls short of the comprehensive safety profile required for drug development.

The path forward is clear and follows a well-established preclinical testing paradigm. A staged, data-driven approach, beginning with in vitro metabolism and genotoxicity and progressing to in vivo acute, repeat-dose, and reproductive toxicity studies, is mandatory. Each step in this process is a self-validating system, where the results of earlier, shorter-term studies inform the design and dose selection for subsequent, longer-term and more complex evaluations.

For researchers and drug development professionals, this guide provides an authoritative framework for advancing 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, or any novel chemical entity, through the rigorous and necessary stages of preclinical safety assessment. The principles and protocols outlined herein are foundational to ensuring patient safety and achieving regulatory success.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid | Sapphire Bioscience. Sapphire Bioscience.
  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed.
  • RELEVANCE TO PUBLIC HEALTH. Agency for Toxic Substances and Disease Registry.
  • Review of the genotoxicity of 4-chloro-2-methylphenoxyacetic acid. PubMed.
  • Metabolism-guided drug design. MedChemComm (RSC Publishing).
  • Journal of Toxicology Current Research. Herald Scholarly Open Access.
  • Reproductive toxicities of methoxychlor based on estrogenic properties of the compound and its estrogenic metabolite, hydroxyphenyltrichloroethane. PubMed.
  • Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)
  • Safety Pharmacology Solutions. Reaction Biology.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Abstract and Scope This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(Carbamoylmethoxy)-3-chloro-5-methoxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Scope

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid as a pivotal intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, self-validating experimental protocols, and robust analytical methods for quality control. The primary application detailed herein is the synthesis of a precursor to Cariprazine, a contemporary antipsychotic agent, illustrating the intermediate's strategic importance in modern drug discovery and development.[1][2]

Physicochemical Profile and Safety Data

A thorough understanding of the intermediate's properties is fundamental to its successful application.

Physicochemical Data
PropertyValueSource
Chemical Name 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid-
CAS Number 923224-95-7[3]
Molecular Formula C₁₀H₁₀ClNO₅[3]
Molecular Weight 259.64 g/mol [3]
Appearance Expected to be an off-white to tan or brown solid[4]
Purity ≥98% (typical for API intermediates)-
Solubility Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and hot methanol.-
Safety, Handling, and Storage

As with related chlorinated and benzoic acid derivatives, this compound must be handled with appropriate care.[4][5]

  • Hazard Identification : This chemical is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7][8] It may also be harmful if swallowed.[6][7]

  • Personal Protective Equipment (PPE) : Always wear nitrile gloves, safety glasses with side-shields conforming to EN166 standards, and a lab coat.[6][7] When handling the powdered solid, use a fume hood or ensure adequate ventilation to avoid inhaling dust.[6][8]

  • Handling : Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6][8]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9] Keep away from strong oxidizing agents.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9]

Conceptual Synthesis of the Intermediate

The synthesis of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid typically involves a multi-step process starting from more basic building blocks. A plausible synthetic route is conceptualized below, designed for high yield and purity. This pathway is based on established organic chemistry principles for similar substituted benzoic acids.[10][11]

G cluster_0 Core Synthesis Pathway A 3-Hydroxy-5-methoxybenzoic acid B Methyl 3-hydroxy-5-methoxybenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 3-chloro-5-hydroxy-4-(nitromethyl)benzoate (Hypothetical intermediate) B->C Chlorination & Nitration (NCS, HNO₃) D Methyl 4-(carbamoylmethoxy)-3-chloro-5-methoxybenzoate C->D Etherification & Reduction/Functionalization (2-bromoacetamide, K₂CO₃) E 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid D->E Saponification (NaOH, H₂O/MeOH)

Caption: Conceptual workflow for the synthesis of the target intermediate.

Causality Behind the Strategy:

  • Esterification : The initial esterification of the carboxylic acid protects it during subsequent reactions and improves solubility in organic solvents.[11]

  • Chlorination & Functionalization : The introduction of the chloro- group and a precursor to the carbamoylmethoxy group is a critical step. Using reagents like N-chlorosuccinimide (NCS) provides regioselective chlorination.[10]

  • Etherification : The key carbamoylmethoxy side-chain is installed via a Williamson ether synthesis, where the phenoxide ion of the precursor displaces a halide (e.g., from 2-bromoacetamide).

  • Saponification : The final step is the hydrolysis of the methyl ester back to the carboxylic acid using a base like sodium hydroxide, which is essential for its final role in amide coupling.[10]

Application Protocol: Amide Coupling for API Synthesis

This section details the protocol for using 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid to form an amide bond with a primary or secondary amine intermediate, a cornerstone reaction in the synthesis of many APIs, including Cariprazine.[1][2][12]

Reaction Principle: The carboxylic acid is first "activated" to make the carbonyl carbon more electrophilic, facilitating nucleophilic attack by the amine. This protocol outlines the use of thionyl chloride (SOCl₂) to convert the acid to a highly reactive acyl chloride intermediate.

G cluster_workflow Experimental Workflow start Dissolve Benzoic Acid Intermediate in DCM activation Activate with SOCl₂ (0°C to RT) start->activation Step 1 amine_add Add Amine Intermediate & Triethylamine (Base) activation->amine_add Step 2 reaction Stir at RT (Monitor by TLC/HPLC) amine_add->reaction Step 3 workup Aqueous Work-up (Wash with H₂O, brine) reaction->workup Reaction Complete purify Purify Product (Crystallization/Chromatography) workup->purify Step 4 end Isolated API Precursor purify->end Step 5

Caption: Workflow for amide coupling using the acyl chloride method.

Materials and Reagents
ReagentGradeSupplier
4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid≥98%N/A
Amine Intermediate (e.g., an amine precursor for Cariprazine)≥98%N/A
Thionyl Chloride (SOCl₂)Reagent GradeStandard Supplier
Dichloromethane (DCM), anhydrousReagent GradeStandard Supplier
Triethylamine (Et₃N)Reagent GradeStandard Supplier
Deionized WaterN/AN/A
Saturated Sodium Bicarbonate SolutionN/AN/A
Brine (Saturated NaCl Solution)N/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Step-by-Step Protocol

PART A: Activation of the Carboxylic Acid

  • Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (1.0 eq).

  • Dissolution : Add anhydrous dichloromethane (DCM, approx. 10 mL per gram of acid) via syringe. Stir the suspension under a nitrogen atmosphere.

  • Cooling : Cool the flask to 0°C using an ice-water bath. This is critical to control the exothermicity of the upcoming reaction.

  • Activation : Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. The formation of the acyl chloride is necessary because the hydroxyl group of a carboxylic acid is a poor leaving group; converting it to a chlorosulfite and then to an acyl chloride makes it highly susceptible to nucleophilic attack.[13]

  • Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting acid.

PART B: Amide Coupling

  • Amine Solution : In a separate flask, dissolve the desired amine intermediate (1.05 eq) and triethylamine (2.5 eq) in anhydrous DCM. The triethylamine acts as a base to scavenge the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Cooling : Cool the amine solution to 0°C in an ice-water bath.

  • Coupling : Slowly add the freshly prepared acyl chloride solution from Part A to the cooled amine solution via cannula or dropping funnel. Maintain the temperature at 0°C during the addition.

  • Reaction : Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Self-Validation (In-Process Control) : Monitor the reaction for completion using TLC or HPLC, checking for the full consumption of the acyl chloride and amine starting materials.

PART C: Work-up and Purification

  • Quenching : Carefully pour the reaction mixture into deionized water to quench any remaining acyl chloride.

  • Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel to yield the pure amide product.

Quality Control & Analytical Protocols

Ensuring the purity and identity of the 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid intermediate is paramount for its use in GMP (Good Manufacturing Practice) environments.

Protocol: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the industry-standard method for determining the purity of API intermediates due to its high resolution and sensitivity.[11][14]

ParameterRecommended ConditionRationale
Instrument HPLC with UV DetectorStandard for purity analysis.[14]
Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for aromatic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharp peaks.
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient 5% B to 95% B over 15 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic rings strongly absorb at this wavelength.
Injection Volume 10 µL-
Column Temp. 30°CEnsures reproducible retention times.

Data Interpretation : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity is confirmed by comparing the retention time to that of a certified reference standard.

Common Impurity Profile

A robust process must control for potential impurities.

Impurity NamePotential SourceControl Strategy
3-Hydroxy-5-methoxybenzoic acidUnreacted starting materialOptimize esterification and subsequent reaction conditions; monitor by HPLC.
4-(Carbamoylmethoxy)-3-hydroxy-5-methoxybenzoic acidIncomplete chlorinationEnsure sufficient equivalents of chlorinating agent and adequate reaction time.
Methyl 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoateIncomplete saponification/hydrolysisEnsure sufficient reaction time and temperature during the final hydrolysis step.[15]
Dimerized or Polymerized SpeciesSide reactions under harsh conditionsMaintain strict temperature control during acyl chloride formation and coupling.

Conclusion

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is a highly functionalized and valuable intermediate for the synthesis of complex APIs. Its distinct substitution pattern allows for precise and directed chemical modifications, making it a powerful tool in the arsenal of medicinal and process chemists. By employing the robust protocols for synthesis, application, and analysis outlined in this guide, researchers can confidently and efficiently advance their drug development programs.

References

  • Jones, C., et al. (2026, March 11). Tailoring Cariprazine for Dual Disorders via Secondary Pharmacophore Optimization. PMC. [Link]

  • European Patent Office. (2019, August 6). SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 A1.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet for 4-Methoxybenzoic acid. [Link]

  • Google Patents. (Date not specified). WO2020042876A1 - Synthesis method for cariprazine.
  • Patsnap. (2022, May 27). Preparation method of cariprazine intermediate. [Link]

  • New Drug Approvals. (2015, January 7). CARIPRAZINE. [Link]

  • PubChem. (Date not specified). 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]

  • PubChem. (Date not specified). 3-Chloro-5-methoxybenzoic acid. [Link]

  • Google Patents. (Date not specified). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Organic Syntheses. (Date not specified). Synthesis of Phenols from Benzoic Acids. [Link]

  • ResearchGate. (Date not specified). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

Sources

Application

NMR spectroscopy characterization of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

An Application Guide to the Complete NMR Spectroscopic Characterization of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid Introduction: The Imperative for Rigorous Structural Verification In the landscape of drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Complete NMR Spectroscopic Characterization of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Introduction: The Imperative for Rigorous Structural Verification

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing research. 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is a substituted aromatic compound with multiple functional groups, including a carboxylic acid, an ether, a chloro-substituent, and a primary amide. The precise arrangement of these groups on the benzoic acid core dictates its chemical properties, reactivity, and potential biological activity. Therefore, a comprehensive and definitive characterization is not merely procedural but essential for ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1][2] Its capacity to provide atom-level information on connectivity and chemical environment through a suite of one-dimensional (1D) and two-dimensional (2D) experiments makes it an indispensable tool.[3] This application note provides a detailed, field-tested protocol for the complete NMR characterization of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, designed for researchers and scientists who require a robust and verifiable methodology. We will delve into the causality behind experimental choices, from sample preparation to the strategic application of 2D correlation experiments for unequivocal resonance assignment.

Molecular Structure and Predicted Spectral Features

A preliminary analysis of the molecular structure is critical for anticipating the NMR spectra and designing the appropriate experiments. The structure, with systematic numbering for assignment, is shown below.

C1 C1 C7 C7 (COOH) C1->C7 B12 C1->B12 C2 C2 H2 H C2->H2 B23 C2->B23 C3 C3 Cl Cl C3->Cl B34 C3->B34 C4 C4 O4 O C4->O4 B45 C4->B45 C5 C5 O5 O C5->O5 B56 C5->B56 C6 C6 H6 H C6->H6 B16 C6->B16 O_cooh1 O C7->O_cooh1 O_cooh2 OH C7->O_cooh2 C8 C8 O4->C8 H8a H C8->H8a H8b H C8->H8b C9 C9 (C=O) C8->C9 O9 O C9->O9 N9 NH2 C9->N9 C10 C10 O5->C10 H10a H C10->H10a H10b H C10->H10b H10c H C10->H10c B16->C1 B12->C2 B23->C3 B34->C4 B45->C5 B56->C6

Caption: Structure of the target molecule with atom numbering.

¹H NMR Predictions:

  • Aromatic Protons (H2, H6): Due to the symmetrical substitution pattern at positions 3, 4, and 5, protons H2 and H6 are in distinct chemical environments. They are expected to appear as two singlets, as they lack ortho or meta proton coupling partners. Their chemical shifts will be downfield due to the aromatic ring current.

  • Carboxylic Acid Proton (COOH): This proton is highly acidic and its signal is often broad. It is expected to appear far downfield (>10 ppm) and may not integrate reliably due to chemical exchange.

  • Carbamoylmethoxy Protons (-OCH₂CONH₂): The methylene (-OCH₂-) protons will appear as a singlet. The amide (-CONH₂) protons will likely appear as a broad singlet and may also be subject to chemical exchange.

  • Methoxy Protons (-OCH₃): These three protons are equivalent and will appear as a sharp singlet.

¹³C NMR Predictions:

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons (C1-C6), as they are all in unique electronic environments. The carbons bearing electronegative substituents (C3-Cl, C4-O, C5-O) will have their shifts significantly affected.

  • Carbonyl Carbons: Two carbonyl signals are expected: one for the carboxylic acid (-COOH) and one for the amide (-CONH₂). These will be the most downfield signals in the spectrum.

  • Aliphatic Carbons: One signal for the methylene carbon (-OCH₂-) and one for the methoxy carbon (-OCH₃) are expected.

Experimental Design and Protocols

The following protocols are designed to be a self-validating system, ensuring high-quality, reproducible data.

Protocol 1: Sample Preparation

The choice of solvent is paramount for successful NMR acquisition. Due to the presence of both a carboxylic acid and an amide, the compound's solubility in less polar solvents like chloroform-d (CDCl₃) is expected to be low. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice as it readily dissolves polar compounds and allows for the observation of exchangeable protons (acid and amide).[4]

Materials:

  • 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D NMR).[5]

  • DMSO-d₆ (99.9 atom % D).

  • High-quality 5 mm NMR tube.[6]

  • Glass Pasteur pipette and bulb.

  • Small vial.

Procedure:

  • Weigh 20-30 mg of the solid sample and place it into a clean, dry vial.[5]

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution free of particulates is crucial for proper magnetic field shimming.[7]

  • If any solid particles remain, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[8]

  • Carefully transfer the clear solution into the NMR tube.

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

Protocol 2: NMR Data Acquisition

These parameters are based on a 500 MHz spectrometer and may be adapted for other field strengths.

1. Spectrometer Setup:

  • Lock the spectrometer on the deuterium signal from the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For DMSO-d₆, aim for a narrow and symmetrical peak shape for the residual solvent signal.

2. ¹H NMR Acquisition:

  • Pulse Program: Standard one-pulse (zg30).

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16-32 scans.

  • Referencing: Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

3. ¹³C{¹H} NMR Acquisition:

  • Pulse Program: Proton-decoupled one-pulse (zgpg30).

  • Spectral Width: -10 to 200 ppm.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-2048 scans (or more, depending on sample concentration).

  • Referencing: Calibrate the spectrum by setting the DMSO-d₆ septet center to 39.52 ppm.

4. 2D NMR Acquisition: The suite of 2D NMR experiments is essential for assembling the molecular structure by correlating nuclei through bonds.[1][9]

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. While minimal correlations are expected for this molecule, running the experiment serves as a confirmation of the isolated spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations. This is crucial for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is the key experiment for establishing the connectivity between different functional groups and across quaternary carbons.[3]

Caption: Experimental workflow for NMR characterization.

Data Analysis and Structural Interpretation

The following tables present the expected NMR data based on the structure and typical chemical shift ranges for similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-COOH~13.5br s1HCarboxylic Acid
H-2~7.5s1HAromatic
H-6~7.3s1HAromatic
H-NH₂~7.6, ~7.4br s2HAmide
H-8~4.7s2H-OCH₂-
H-10~3.9s3H-OCH₃

Note: The chemical shift of the carboxylic acid and amide protons can vary significantly with concentration and temperature.[10]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon(s)Chemical Shift (δ, ppm)Carbon TypeAssignment
C-9~169CAmide Carbonyl
C-7~166CCarboxylic Acid Carbonyl
C-4~152CAromatic (C-O)
C-5~150CAromatic (C-O)
C-1~135CAromatic (C-COOH)
C-3~118CAromatic (C-Cl)
C-6~110CHAromatic
C-2~108CHAromatic
C-8~68CH₂-OCH₂-
C-10~56CH₃-OCH₃
Interpretation of 2D NMR Correlations
  • HSQC: This spectrum will definitively link the proton signals to their directly attached carbons. Key correlations expected are: H-2 to C-2, H-6 to C-6, H-8 to C-8, and H-10 to C-10.

  • HMBC: This experiment provides the final and most crucial evidence for the molecular framework. The diagram below illustrates the key expected long-range correlations that piece the structure together.

C1 C1 B12 C1->B12 C2 C2 B23 C2->B23 C3 C3 B34 C3->B34 C4 C4 B45 C4->B45 C5 C5 B56 C5->B56 C6 C6 B16 C6->B16 C7 C(OOH) H2 H2 H2->C1 ²J H2->C3 ²J H2->C4 ³J H2->C6 ⁴J (weak) O4 O C8 C8 H8 H8 H8->C4 ³J C9 C9(O)NH2 H8->C9 ²J O5 O C10 C10 H10 H10 H10->C5 ³J H10->C6 ⁴J (weak) H6 H6 H6->C1 ²J H6->C2 ⁴J (weak) H6->C4 ³J H6->C5 ²J B16->C1 B12->C2 B23->C3 B34->C4 B45->C5 B56->C6

Caption: Key expected HMBC (¹H → ¹³C) correlations.

Key HMBC Insights:

  • A correlation from the methoxy protons (H-10) to the aromatic carbon C-5 confirms the position of the methoxy group.

  • A correlation from the methylene protons (H-8) to the aromatic carbon C-4 confirms the attachment point of the carbamoylmethoxy side chain.

  • A crucial correlation from the same methylene protons (H-8) to the amide carbonyl carbon (C-9) confirms the integrity of the side chain.

  • Correlations from the aromatic protons (H-2 and H-6) to their neighboring carbons (C-1, C-3, C-4, C-5) will verify the substitution pattern on the aromatic ring.

Conclusion

By systematically applying a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments, a complete and unambiguous structural assignment of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid can be achieved. The protocols outlined herein provide a robust framework for obtaining high-quality data, while the detailed analysis of key 2D correlations ensures a definitive and verifiable characterization. This rigorous approach is fundamental to ensuring the quality and integrity of chemical entities used in research and development.

References

  • Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." Available at: [Link]

  • ResearchGate. "How to Prepare Samples for NMR." Available at: [Link]

  • Wishart, D. S. (2024). "The Evolving Landscape of NMR Structural Elucidation." Magnetochemistry, 10(3), 27. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Journal of Analytical & Bioanalytical Techniques, 4(2). Available at: [Link]

  • University of Houston, Department of Chemistry. "Small molecule NMR sample preparation." (2023). Available at: [Link]

  • Jadhav, M. (2020). "2D NMR spectroscopy for structural elucidation of complex small molecules." YouTube. Available at: [Link]

  • Organomation. "NMR Sample Preparation: The Complete Guide." Available at: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. "Sample Preparation." Available at: [Link]

  • Doc Brown's Chemistry. "Interpreting the 13 C NMR spectrum of benzoic acid." Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy." Anuchem. Available at: [Link]

  • Kumar, A. (2019). "Interpretation of 2-Dimensional NMR spectra of small molecules." etd@IISc. Available at: [Link]

  • Proprep. "Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups." Available at: [Link]

  • Doc Brown's Chemistry. "1H proton nmr spectrum of benzoic acid." Available at: [Link]

Sources

Method

Column chromatography purification techniques for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Application Note: Advanced Column Chromatography Purification Strategies for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid Introduction 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS: 923224-95-7) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Column Chromatography Purification Strategies for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid

Introduction

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS: 923224-95-7) is a highly functionalized building block frequently utilized in the synthesis of complex benzamide-derived therapeutics. The purification of this intermediate presents a unique set of chromatographic challenges due to its zwitterionic-like hydrogen-bonding capacity and mixed lipophilic/hydrophilic domains. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical liabilities of this molecule, ensuring high recovery, structural integrity, and exceptional purity whether scaling up for bulk intermediate isolation or fine-tuning for analytical reference standards.

Physicochemical Profiling & Chromatographic Rationale

Successful chromatography is never achieved by trial and error; it is engineered by exploiting the molecule's structural properties. This compound features three critical domains that dictate our purification strategy:

  • The Benzoic Acid Core (pKa ~3.5–4.0): At a neutral pH, the carboxylic acid ionizes. In Reversed-Phase (RP) chromatography, this causes poor retention and peak splitting. In Normal-Phase (NP) chromatography on bare silica, it leads to severe streaking due to irreversible electrostatic interactions with surface silanols. Causality: To mitigate this, the mobile phase must be heavily buffered with an acidic modifier to keep the molecule in its protonated, non-ionized state[1].

  • The Carbamoylmethoxy Group (-O-CH2-CONH2): This primary amide is a strong hydrogen bond donor and acceptor, making the molecule highly polar. More importantly, it is susceptible to hydrolysis into a dicarboxylic acid under extreme pH or elevated thermal conditions. Causality: Strong mineral acids and high-temperature rotary evaporation must be strictly avoided.

  • The Chloro & Methoxy Substituents: These groups provide localized lipophilicity and electron-density shifts, offering sufficient dispersive and π−π interactions to make RP-HPLC highly effective, particularly on stationary phases with alternative selectivity like RP-Amide[2].

Table 1: Physicochemical Properties and Chromatographic Implications

Structural FeaturePropertyChromatographic ChallengeMitigation Strategy
Benzoic Acid Core Acidic (pKa ~3.5)Ionization causes peak tailing and poor retention.Use acidic modifiers (0.1% Formic Acid or 1% AcOH) to suppress ionization.
Carbamoylmethoxy Polar, HydrolyzableSusceptible to degradation; strong H-bonding.Avoid strong mineral acids; use lyophilization for fraction drying.
Chloro & Methoxy Lipophilic / e⁻ donatingInfluences π−π and dispersive interactions.Utilize RP-Amide or C18 columns for optimal selectivity.

Purification Workflow Decision Tree

The choice between Normal-Phase Flash Chromatography and Preparative RP-HPLC depends entirely on the required purity and the scale of the synthesis.

Workflow Start Crude Mixture 4-(Carbamoylmethoxy)-... Decision Target Purity & Scale? Start->Decision Prep Prep RP-HPLC (>99% Purity, mg-g) Decision->Prep High Purity Flash NP Flash Chromatography (>90% Purity, g-kg) Decision->Flash Bulk Scale RP_Cond C18 / RP-Amide 0.1% Formic Acid Prep->RP_Cond NP_Cond Bare Silica DCM/MeOH + 1% AcOH Flash->NP_Cond RP_Rec Lyophilization (Prevents Hydrolysis) RP_Cond->RP_Rec NP_Rec Rotary Evaporation (Temp < 40°C) NP_Cond->NP_Rec Final Purified Compound RP_Rec->Final NP_Rec->Final

Decision tree for selecting the purification route based on scale and target purity.

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)

Objective: Isolation of the target compound with >99% purity, resolving closely eluting process impurities (e.g., des-chloro analogs or hydrolysis products).

Mechanistic Insight: We utilize 0.1% Formic Acid instead of Phosphoric Acid or TFA. Formic acid lowers the pH below the pKa of the benzoic acid, ensuring predictable reversed-phase retention. Unlike phosphoric acid, formic acid is volatile and fully MS-compatible, allowing for direct mass-directed fraction collection without ion suppression[3]. Furthermore, an RP-Amide column is recommended over standard C18, as the embedded amide group provides alternative selectivity via hydrogen bonding, highly effective for resolving closely related benzoic acid impurities[2].

Materials:

  • Column: Preparative RP-Amide or C18 (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

Table 2: RP-HPLC Gradient Method (20 mL/min Flow Rate)

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Initial hold / Column loading
2.0955Isocratic hold
15.04060Linear gradient for target elution
17.0595Column wash
20.0595Isocratic wash
21.0955Re-equilibration
25.0955End of method

Step-by-Step Procedure:

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Mobile Phase A (max concentration ~50-100 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Loading: Inject the sample. To maintain separation efficiency during scale-up, ensure the injection volume is scaled proportionally to the cross-sectional area of the preparative column relative to your analytical column[4].

  • Fraction Collection: Trigger collection via UV detection at 254 nm and 280 nm (or via MS targeting the [M+H]+ ion at m/z 260).

  • Recovery: Pool the fractions containing the pure product. Do not rotary evaporate. Lyophilize the aqueous fractions directly to prevent thermal hydrolysis of the carbamoylmethoxy group.

Protocol 2: Normal-Phase Flash Chromatography

Objective: Gram-to-kilogram scale purification of synthetic intermediates (>90% purity).

Mechanistic Insight: Benzoic acids exhibit stronger acidity than acetic acid. By adding a relatively large amount (1-5%) of a weaker acid like acetic acid to the mobile phase, we competitively saturate the active silanol sites on the silica gel. This prevents the benzoic acid derivative from ionizing and sticking irreversibly to the column, ensuring sharp, tight elution bands[1].

Materials:

  • Stationary Phase: Spherical Silica Gel (40-60 µm, 60 Å).

  • Solvent A: Dichloromethane (DCM) + 1% Glacial Acetic Acid.

  • Solvent B: Methanol (MeOH) + 1% Glacial Acetic Acid.

Table 3: Flash Chromatography Step Gradient

StepColumn Volumes (CV)% Solvent B (MeOH)
130%
252%
355%
4310%

Step-by-Step Procedure:

  • Column Equilibration: Pre-condition the silica column with 3 CVs of 100% Solvent A. Critical: The column must be pre-acidified to prevent the target compound from crashing out upon injection.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of THF or Acetone. Add Celite 545 (1:3 ratio of crude to Celite) and concentrate to a free-flowing powder under vacuum. Load this powder into a solid-load cartridge. Note: Liquid loading with polar solvents will cause severe band broadening.

  • Elution: Run the step gradient as outlined in Table 3. The target compound typically elutes during the 5% MeOH step.

  • Recovery: Pool the product-containing fractions. Concentrate under reduced pressure using a rotary evaporator. Keep the water bath strictly below 40°C to protect the amide bond. Remove residual acetic acid by performing an azeotropic distillation with toluene (2 x 50 mL).

Troubleshooting & Quality Control

  • Issue: Severe Peak Tailing in RP-HPLC.

    • Cause: Insufficient buffering of the mobile phase, leading to partial ionization of the benzoic acid.

    • Solution: Verify the mobile phase pH is < 2.5. If tailing persists, increase the Formic Acid concentration to 0.2% or switch to an RP-Amide column which shields residual silanols.

  • Issue: Generation of a highly polar impurity post-purification.

    • Cause: Hydrolysis of the primary amide (-CONH2) to the corresponding dicarboxylic acid. This often happens if fractions are left in acidic aqueous solutions at room temperature for extended periods, or if rotary evaporation temperatures exceed 40°C.

    • Solution: Immediately freeze and lyophilize HPLC fractions. For Flash chromatography, ensure swift solvent removal at low temperatures.

References

  • "Ascentis® HPLC Columns" - HPST. URL: [Link]

  • "Separation of Benzoic acid, 2-formyl- on Newcrom R1 HPLC column" - SIELC Technologies. URL: [Link]

  • "Preparative HPLC Primer" - Shimadzu. URL: [Link]

  • "[Readers Insight] The Starting Point in Method Development" - Welch Materials. URL: [Link]

Sources

Application

Application Notes and Protocols for the Scale-Up Production of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Abstract: This document provides a comprehensive guide for the scale-up production of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The protocol herein is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the scale-up production of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing a scalable, safe, and efficient synthetic route. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring both technical accuracy and practical applicability in a process chemistry environment.

Introduction: Significance and Physicochemical Properties

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is a bespoke chemical entity with a molecular formula of C10H10ClNO5 and a molecular weight of 259.64 g/mol .[1] Its structural complexity, featuring a chlorinated and methoxylated benzoic acid core coupled with a carbamoylmethoxy substituent, makes it a valuable building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The development of a robust and scalable synthetic process is therefore a critical step in enabling its use in drug discovery and development pipelines.[2][3][4]

Table 1: Physicochemical Properties of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

PropertyValueSource
Molecular FormulaC10H10ClNO5[1]
Molecular Weight259.64 g/mol [1]
IUPAC Name4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxybenzoic acidChemDraw
AppearanceOff-white to white solid (predicted)---
SolubilitySparingly soluble in water, soluble in organic solvents like DMF, DMSO (predicted)---

Strategic Approach to Synthesis: Route Selection

The industrial-scale synthesis of an API intermediate necessitates a strategic selection of the synthetic route, prioritizing safety, cost-effectiveness, scalability, and environmental sustainability.[2][3] For the target molecule, a convergent synthesis strategy is proposed. This approach involves the synthesis of key fragments which are then combined in the final steps. This methodology often leads to higher overall yields and simplifies purification processes.

Our proposed synthetic route initiates from the readily available and relatively inexpensive starting material, 3-chloro-5-methoxybenzoic acid.[5] The synthesis will proceed through two key transformations:

  • Williamson Ether Synthesis: To introduce the carbamoylmethoxy side chain at the C4 position.

  • Amidation: To form the primary amide from a carboxylic acid precursor.

This route is designed to be robust and amenable to large-scale production with clear checkpoints for quality control.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic workflow for the production of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

Synthetic_Pathway A 3-Chloro-5-hydroxy-4-methoxybenzoic acid B Ethyl 2-(2-chloro-4-methoxy-6-carboxyphenoxy)acetate A->B 1. Ethyl bromoacetate, K2CO3, Acetone, Reflux C 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid B->C 2. NaOH (aq), Reflux D 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid C->D 3. SOCl2, then NH4OH caption Proposed synthetic route for the target molecule.

Caption: Proposed synthetic route for the target molecule.

Detailed Experimental Protocols

These protocols are designed for execution in a controlled laboratory or pilot plant setting by trained personnel. Adherence to all institutional and governmental safety guidelines is mandatory.

Step 1: Synthesis of Ethyl 2-(2-chloro-4-methoxy-6-carboxyphenoxy)acetate

This step involves a Williamson ether synthesis to couple the phenolic starting material with ethyl bromoacetate.

  • Materials:

    • 3-Chloro-5-hydroxy-4-methoxybenzoic acid (1.0 eq)

    • Ethyl bromoacetate (1.2 eq)

    • Potassium carbonate (K2CO3), anhydrous (2.5 eq)

    • Acetone, anhydrous (10 vol)

  • Protocol:

    • To a clean, dry, nitrogen-purged reactor, charge 3-chloro-5-hydroxy-4-methoxybenzoic acid and anhydrous acetone.

    • Initiate stirring to form a slurry.

    • Add anhydrous potassium carbonate to the slurry.

    • Slowly add ethyl bromoacetate to the reaction mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the inorganic salts and wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or used directly in the next step if purity is deemed sufficient by analytical methods.

Step 2: Synthesis of 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid

This step involves the saponification of the ester to the corresponding carboxylic acid.

  • Materials:

    • Ethyl 2-(2-chloro-4-methoxy-6-carboxyphenoxy)acetate (1.0 eq)

    • Sodium hydroxide (NaOH), 10% aqueous solution (3.0 eq)

    • Hydrochloric acid (HCl), concentrated

  • Protocol:

    • Charge the crude or purified ethyl 2-(2-chloro-4-methoxy-6-carboxyphenoxy)acetate to a reactor.

    • Add the 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring for the disappearance of the starting material by TLC or HPLC.

    • After the reaction is complete, cool the mixture to 0-5°C in an ice bath.

    • Slowly acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2, which will cause the product to precipitate.

    • Stir the resulting slurry at 0-5°C for 1 hour to ensure complete precipitation.

    • Filter the solid product, wash with cold deionized water until the washings are neutral, and then dry the product under vacuum at 50-60°C.

Step 3: Synthesis of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

The final step is the amidation of the carboxylic acid. This can be achieved through several methods; a common and scalable approach is via the formation of an acyl chloride followed by reaction with ammonia.[]

  • Materials:

    • 4-(Carboxymethoxy)-3-chloro-5-methoxybenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl2) (1.5 eq)

    • Toluene, anhydrous (5 vol)

    • Ammonium hydroxide (NH4OH), concentrated aqueous solution (excess)

  • Protocol:

    • In a clean, dry, and inerted reactor, suspend 4-(carboxymethoxy)-3-chloro-5-methoxybenzoic acid in anhydrous toluene.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride to the suspension at room temperature.

    • Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

    • Once the formation of the acyl chloride is complete, cool the reaction mixture to room temperature.

    • In a separate reactor, prepare a cooled (0-5°C) solution of concentrated ammonium hydroxide.

    • Slowly add the acyl chloride solution to the ammonium hydroxide solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • The product will precipitate from the reaction mixture. Filter the solid, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the final product under vacuum at 60-70°C to a constant weight.

Purification and Quality Control

The final product's purity is critical for its intended use in pharmaceutical synthesis.[7][8]

  • Purification:

    • Recrystallization: The primary method for purifying the final product. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be developed to provide high recovery and purity.

    • Acid-Base Extraction: As a carboxylic acid, the product can be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid.[9][10]

  • Quality Control:

    • HPLC: To determine the purity of the final product and quantify any impurities.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

    • Mass Spectrometry: To confirm the molecular weight.

    • FT-IR Spectroscopy: To identify the characteristic functional groups.

    • Melting Point: As an indicator of purity.

Table 2: Analytical Specifications for Final Product

TestSpecification
AppearanceWhite to off-white crystalline solid
Purity (HPLC)≥ 99.0%
Identity (¹H NMR, MS)Conforms to structure
Water Content (Karl Fischer)≤ 0.5%
Residual SolventsAs per ICH guidelines

Safety and Environmental Considerations

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Handling:

    • Thionyl Chloride: Highly corrosive and toxic. Handle only in a well-ventilated fume hood.

    • Ethyl Bromoacetate: Lachrymator and toxic. Handle with care in a fume hood.

    • Concentrated Acids and Bases: Corrosive. Handle with appropriate care.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be segregated.

Conclusion

The provided application notes and protocols outline a robust and scalable synthetic route for the production of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid. The chosen pathway is based on well-established chemical transformations and is designed with process safety and efficiency in mind. Adherence to the detailed protocols and implementation of stringent quality control measures will ensure the consistent production of high-purity material suitable for pharmaceutical research and development.

References

  • Esco Aster. Active Pharmaceutical Ingredient (API) Process Development. [Link]

  • Evotec. Key Considerations for API Process Development and Optimization. (June 07, 2024). [Link]

  • Schoenebeck, F., et al. (2025). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. Angewandte Chemie International Edition, e202420719. [Link]

  • PharmTech. What Is API Manufacturing? Complete Guide for Pharma. (December 19, 2025). [Link]

  • ResearchGate. (March 02, 2026). (PDF) Process Development for Active Pharmaceutical Ingredients Following a Developmental Cascade. [Link]

  • Cano, L., Gonzalez, A., & de la Puente, M. L. (2026, March 22). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Helen Frankenthaler Foundation. Pharmaceutical Chemical Intermediates. [Link]

  • Journal of Chemical and Pharmaceutical Research. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of challenging drug candidates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physical chemistry of challenging drug candidates. 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS 923224-95-7) presents a classic "brick dust" and "grease ball" hybrid challenge in aqueous buffers.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the causality behind this molecule's poor solubility, provide self-validating experimental protocols, and outline a systematic workflow to ensure reliable data in your assays.

Physicochemical Profiling: The Causality of Poor Solubility

To solve a solubility issue, we must first understand the thermodynamic and kinetic barriers preventing dissolution. For this specific molecule, three structural features dictate its behavior in aqueous media:

  • Ionization Barrier (The Carboxylic Acid): The benzoic acid moiety (-COOH) has an estimated pKa of ~3.8 to 4.2. In acidic or neutral-leaning unbuffered water, the molecule remains protonated (unionized). Because1[1], failing to deprotonate this group results in profound hydrophobicity.

  • Solvation Barrier (Hydrophobicity): The chloro (-Cl) and methoxy (-OCH3) substituents on the aromatic ring significantly increase the lipophilicity (LogP) of the molecule. Water molecules must pay a high entropic penalty to form a hydration shell around these non-polar groups.

  • Thermodynamic Barrier (Crystal Lattice): The carbamoylmethoxy group (-O-CH2-CO-NH2) acts as a potent hydrogen bond donor (via -NH2) and acceptor (via C=O). This creates a tightly packed, high-energy crystal lattice that resists disruption by the solvent.

Diagnostic Troubleshooting Workflow

Do not apply all solubilization techniques at once. Follow this sequential, logic-driven workflow to identify the minimum required intervention for your assay.

TroubleshootingWorkflow Start Assess Initial Aqueous Suspension CheckPH Evaluate Buffer pH vs. pKa (~4.0) Start->CheckPH AdjustPH Adjust pH > 6.0 (Ionization) CheckPH->AdjustPH pH < pKa Cosolvent Add 5-10% DMSO or PEG 400 CheckPH->Cosolvent pH > pKa AdjustPH->Cosolvent Unsolved Success Target Solubility Achieved AdjustPH->Success Solved Surfactant Add 0.1% Tween-80 (Micellization) Cosolvent->Surfactant Unsolved Cosolvent->Success Solved Sonication Probe Sonication (Size Reduction) Surfactant->Sonication Unsolved Surfactant->Success Solved Sonication->Success Solved

Figure 1: Sequential troubleshooting workflow for resolving aqueous solubility issues.

Self-Validating Experimental Protocols

Every protocol utilized in drug development must be self-validating to prevent false negatives in downstream biological assays caused by inaccurate dosing.

Protocol A: pH-Driven Thermodynamic Solubilization

By adjusting the pH to at least 2 units above the pKa, we force the carboxylic acid into its carboxylate anion form, drastically lowering the free energy of solvation.

  • Step 1: Weigh 1.0 mg of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid into a glass vial.

  • Step 2: Add 1.0 mL of Phosphate-Buffered Saline (PBS).

  • Step 3: Measure the pH. The dissolution of the acidic compound will likely drop the local pH. Titrate dropwise with 0.1 M NaOH until the pH stabilizes between 7.0 and 7.4.

  • Step 4: Agitate on an orbital shaker at 25°C for 2 hours to reach thermodynamic equilibrium.

  • Self-Validation Checkpoint: Centrifuge the vial at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy (approx. 254 nm). If the absorbance matches your theoretical concentration curve, solubility is confirmed. If a pellet forms, the thermodynamic limit has been exceeded[2].

Protocol B: Co-solvent & Micellar Matrix (For High-Concentration Stocks)

If pH adjustment is insufficient due to the lipophilic chloro/methoxy groups, we must 2[2] and encapsulate the molecule in micelles.

  • Step 1: Dissolve the compound in 100% DMSO to create a 1000x concentrated stock.

  • Step 2: Prepare your target aqueous buffer and add 0.1% (v/v) Tween-80.

  • Step 3: Place the buffer on a vortex mixer at high speed. Slowly inject the DMSO stock directly into the vortex vortex (not down the side of the tube) to prevent localized supersaturation.

  • Self-Validation Checkpoint (Tyndall Test): Shine a 5mW red or green laser pointer through the glass vial in a dark room. A true thermodynamic solution will pass the light invisibly. If you observe a visible, solid beam path (the Tyndall effect), you have created a kinetically trapped colloidal nano-suspension, which will eventually precipitate.

Quantitative Data Summarization

The table below outlines the expected solubility outcomes based on the formulation strategy applied to 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

Formulation StrategyPrimary Mechanism of ActionExpected Solubility RangeRecommended Use Case
PBS (pH 4.0) Baseline (Unionized state)< 0.05 mg/mLNot recommended
PBS (pH 7.4) Ionization of -COOH group0.5 - 1.0 mg/mLStandard biochemical assays
PBS + 5% DMSO Co-solvency (Dielectric shift)1.0 - 2.5 mg/mLCell-based assays (low toxicity)
PBS + 5% DMSO + 0.1% Tween-80 Micellar encapsulation> 5.0 mg/mLHigh-concentration dosing / In vivo

Frequently Asked Questions (FAQs)

Q: I adjusted the pH to 7.4, but the compound still precipitated over time. Why? A: You are likely observing a supersaturated state that is kinetically trapped. Over time, the concentration exceeds the thermodynamic solubility limit, leading to nucleation and precipitation.2[2], as dissolving acidic compounds continuously consumes buffer capacity.

Q: Can I use heat to force the compound into solution faster? A: Yes, the3[3]. However, this is a kinetic shortcut. If the solution cools back to room temperature, the compound will recrystallize if it exceeds its thermodynamic limit at 25°C. Always perform your validation checkpoints at the temperature the final assay will be run.

Q: Does sonication actually increase the total solubility of the drug? A: No. Techniques like probe sonication or milling reduce particle size, which massively increases the surface area and the rate of dissolution[4]. However,4[4] of the compound in that specific buffer.

References

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development - ALWSCI.
  • "2-(azepane-1-carbonyl)benzoic acid" solubility problems and solutions - BenchChem.
  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols - Semantic Scholar.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC (NIH).

Sources

Optimization

Technical Support Center: Mitigating Thermal Degradation of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS: 923224-95-7).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals working with 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS: 923224-95-7). Because this intermediate contains both a primary amide and a highly functionalized benzoic acid core, it is exceptionally sensitive to thermal stress.

This portal provides mechanistic insights, quantitative thresholds, and self-validating protocols to help you prevent compound degradation during synthesis, drying, and storage.

Mechanistic Causality: Why Does Degradation Occur?

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. Thermal degradation of this compound does not occur randomly; it follows three highly predictable kinetic pathways driven by its functional groups:

  • Amide Dehydration (Nitrile Formation): Primary amides (-CONH₂) are susceptible to thermal dehydration, yielding nitriles (-CN). This endothermic elimination requires significant activation energy but is drastically accelerated at temperatures exceeding 150°C, or at lower temperatures if trace transition metals or Lewis acids are present in the reactor [1][3].

  • Amide Hydrolysis: In the presence of ambient moisture and elevated temperatures (>80°C), the carbamoylmethoxy group undergoes nucleophilic acyl substitution, hydrolyzing the primary amide into a dicarboxylic acid degradant and releasing ammonia.

  • Aromatic Decarboxylation: The benzoic acid core is flanked by a chloro group at the 3-position (meta to the carboxylate). Halogens act as electron-withdrawing groups (EWGs) via inductive effects. This electron withdrawal stabilizes the intermediate carbanion transition state, significantly lowering the activation energy required for the thermal extrusion of carbon dioxide (CO₂) [2].

Degradation Pathway Visualization

G API 4-(Carbamoylmethoxy)- 3-chloro-5-methoxybenzoic acid (Intact Molecule) Dehydration Thermal Dehydration (>150°C, -H2O) API->Dehydration Hydrolysis Thermal Hydrolysis (Moisture + >80°C) API->Hydrolysis Decarboxylation Thermal Decarboxylation (>120°C, -CO2) API->Decarboxylation Nitrile Nitrile Degradant (-CN formation) Dehydration->Nitrile Acid Dicarboxylic Acid Degradant (Amide cleavage) Hydrolysis->Acid Descarboxy Des-carboxy Degradant (Loss of -COOH) Decarboxylation->Descarboxy

Figure 1: Thermal degradation pathways of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

Quantitative Degradation Thresholds

The following table summarizes the critical environmental triggers and the resulting structural changes. Use this data to establish safe operating limits for your experimental workflows.

Degradation PathwayTrigger TemperatureEnvironmental CatalystsPrimary Degradant Identified via LC-MSMass Shift (Δm/z)
Dehydration > 150°CTrace Cu, Pd, or Lewis Acids4-(Cyanomethoxy)-3-chloro-5-methoxybenzoic acid-18 Da
Hydrolysis > 80°CH₂O, Acidic/Basic pH2-(4-Carboxy-2-chloro-6-methoxyphenoxy)acetic acid+1 Da (Loss of NH₂, gain of OH)
Decarboxylation > 120°CPolar aprotic solvents, Low pH2-(2-Chloro-4-methoxyphenoxy)acetamide-44 Da

Troubleshooting & FAQs

Q: I am observing a mass loss of 44 Da during my reflux reaction. What is happening and how do I stop it? A: A mass loss of 44 Da corresponds to the loss of CO₂ via thermal decarboxylation. Because the chloro group inductively withdraws electron density from the aromatic ring, the activation barrier for decarboxylation is lowered [2]. Solution: Switch to a lower-boiling solvent (e.g., dichloromethane or THF instead of DMF/DMSO) to keep the reflux temperature strictly below 80°C. Ensure the reaction pH remains neutral or slightly basic, as highly acidic conditions protonate the carboxylate and facilitate CO₂ extrusion.

Q: Why is my compound converting into a nitrile during vacuum oven drying? A: You are observing thermal dehydration of the primary amide. Even under vacuum, localized hot spots in the oven can exceed 150°C, providing the thermal energy required for the amide to eliminate water and form a nitrile [1]. Solution: Never use a standard vacuum drying oven for this compound. Instead, utilize the Self-Validating Lyophilization Protocol detailed in Section 4 to remove solvents via sublimation at sub-zero temperatures.

Q: How should I store the bulk powder to ensure long-term stability? A: Store the compound in a sealed, amber glass vial backfilled with Argon or Nitrogen. Maintain the temperature at -20°C. Include a self-indicating desiccant packet in the secondary container to prevent moisture-driven thermal hydrolysis.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. By incorporating in-line analytical checks, you ensure that the process itself proves the absence of degradation.

Protocol A: Safe Solvent Removal via Lyophilization (Freeze-Drying)

Purpose: To remove aqueous or volatile organic solvents without triggering thermal dehydration or decarboxylation.

  • Sample Preparation: Dissolve/suspend the synthesized 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid in a mixture of MS-grade Water and tert-Butanol (t-BuOH) at a 1:1 ratio. Causality: t-BuOH acts as a cryoprotectant and increases the sublimation rate while preventing the sample from melting during the vacuum phase.

  • Freezing: Flash-freeze the solution using a dry ice/acetone bath (-78°C) while rotating the flask to create a thin, even shell of frozen material on the glass.

  • Sublimation: Attach the flask to a lyophilizer manifold. Ensure the condenser temperature is at least -50°C and the vacuum is pulled below 0.1 mbar.

  • Drying: Allow the sample to sublime for 24–48 hours without applying any external heat.

  • Validation Step (Karl Fischer & LC-MS):

    • Perform Karl Fischer titration on a 10 mg aliquot. The protocol is validated if water content is <0.5% w/w.

    • Run an LC-MS analysis. The protocol is validated if the [M-18] (nitrile) and[M-44] (des-carboxy) peaks are completely absent from the chromatogram.

Protocol B: Low-Temperature Amide Coupling

Purpose: To utilize the carboxylic acid group for downstream synthesis without degrading the sensitive carbamoylmethoxy moiety.

  • Activation: In a flame-dried, argon-purged flask, dissolve the compound in anhydrous Dichloromethane (DCM). Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add 1.1 equivalents of HATU and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 15 minutes at 0°C. Causality: HATU allows for rapid ester activation at 0°C, completely bypassing the thermal thresholds required for decarboxylation.

  • Nucleophile Addition: Slowly add your target amine dropwise. Maintain the temperature at 0°C for 2 hours, then allow it to slowly warm to room temperature (20°C).

  • Validation Step (TLC/UPLC): Monitor the reaction via UPLC. The protocol is validated when the starting material peak disappears and no side-peaks indicating a mass of [Product - 18 Da] are detected, confirming the primary amide remained intact during the coupling.

References

  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. ACS Omega. https://pubs.acs.org/doi/10.1021/acsomega.8b02444
  • Oxidative Chlorination, Desulphonation, or Decarboxylation To Synthesize Pharmaceutical Intermediates. Organic Process Research & Development. https://pubs.acs.org/doi/10.1021/op000085l
  • Mechanistic Insight Facilitates Discovery of a Mild and Efficient Copper-Catalyzed Dehydration of Primary Amides to Nitriles Using Hydrosilanes. Journal of the American Chemical Society. https://pubs.acs.org/doi/10.1021/jacs.7b13158
Troubleshooting

Overcoming crystallization challenges with 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid

Target Molecule: 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid Audience: Researchers, Process Chemists, and Formulation Scientists Welcome to the Technical Support Center. As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid Audience: Researchers, Process Chemists, and Formulation Scientists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see crystallization processes fail not due to a lack of effort, but due to a misunderstanding of molecular causality.

4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is a highly functionalized molecule. It features a rigid benzoic acid core, a sterically demanding chloro group, a methoxy hydrogen-bond acceptor, and a highly flexible, polar carbamoylmethoxy (-O-CH₂-CONH₂) tail. This specific combination of functional groups creates competing intermolecular forces. The primary amide and carboxylic acid groups are notorious for forming complex hydrogen-bonded networks, which directly drive the three most common issues encountered with this API: Liquid-Liquid Phase Separation (oiling out) , polymorphism , and poor crystal morphology .

This guide is designed to help you diagnose these issues mechanistically and implement self-validating protocols to achieve a robust, scalable crystallization process.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crystallization process consistently "oils out" (Liquid-Liquid Phase Separation) upon cooling before any crystals form. Why does this happen, and how can I force nucleation?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a solution separates into a solute-rich "oil" phase and a solute-lean continuous phase via spinodal decomposition[1][2]. For 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, the flexible carbamoylmethoxy tail and the strong hydrogen-bonding capability of the carboxylic acid allow the molecules to form transient, disordered clusters. When the system is cooled rapidly, the energetic barrier to form a highly ordered crystal lattice is higher than the barrier to collapse into a dense, disordered liquid phase. Once LLPS occurs, the thermodynamic driving force (supersaturation) in the oil droplets is identical to the original single phase, which stalls nucleation and traps impurities[1][3].

The Solution: You must bypass the LLPS boundary (the binodal curve) entirely. This is achieved by mapping the phase diagram and implementing a precise seeding strategy within the metastable zone, above the temperature or concentration at which oiling out occurs[3][4]. Seeding provides a low-energy template for lattice formation, allowing solute molecules to integrate into a crystal structure before they can undergo phase demixing.

Q2: I am seeing batch-to-batch variability in my XRPD patterns. How do I control the polymorphism of this molecule?

The Causality: Molecules containing both carboxylic acids and primary amides are highly prone to conformational polymorphism and stoichiometric diversity[5][6]. In the solid state, this molecule must satisfy its hydrogen-bonding potential. It can do this by forming acid-acid homosynthons (the classic R22​(8) dimer), amide-amide homosynthons, or acid-amide heterosynthons[7][8]. The solvent environment dictates which pathway is chosen. For example, if you use a strong hydrogen-bond acceptor solvent (like THF), it will disrupt the acid-acid dimers in solution, potentially forcing the molecule to crystallize via an acid-amide network, yielding a different polymorph[9].

The Solution: Polymorph control requires strict solvent selection and temperature control. By categorizing your solvents based on their hydrogen-bond donating/accepting capabilities, you can thermodynamically direct the synthon formation.

Q3: The isolated crystals are fine needles that form dense filter cakes. Filtration and washing take hours. How can I improve the crystal habit?

The Causality: Needle-like (acicular) morphology occurs when crystal growth is highly anisotropic—meaning it grows rapidly along one crystallographic axis and slowly along the others. In this molecule, rapid 1D growth is typically driven by the fast assembly of the amide-amide hydrogen-bonded chains along a single axis, while the bulky chloro and methoxy groups sterically hinder growth on the adjacent faces.

The Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature of the slurry just below the solubility limit, you selectively dissolve the high-energy, fine needle tips and force the mass to redeposit onto the more stable, slower-growing crystal faces. This reduces the aspect ratio, yielding thicker, more filterable crystals.

Part 2: Data Presentation & Solvent Strategy

To control polymorphism and LLPS, solvent selection is your primary lever. Table 1 summarizes the predicted effects of various solvent classes on the crystallization behavior of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

Table 1: Solvent Classification and Predicted Crystallization Outcomes

Solvent ClassExamplesH-Bonding Interaction with SoluteRisk of LLPSPredicted Synthon Preference
Non-Polar / Aprotic Toluene, HeptaneMinimal. Promotes strong solute-solute interactions.High (Drives rapid oiling out)Acid-Acid Homosynthon
Polar Aprotic (Acceptors) Acetone, THF, EtOAcCompetes for H-bond donors (-OH, -NH₂).Low to MediumAcid-Amide Heterosynthon
Protic Ethanol, IPA, WaterCompetes for both donors and acceptors.Medium (Hydrate risk in water)Complex 3D Networks / Solvates
Binary Mixtures EtOH / WaterTunable solubility.High (If antisolvent is added too fast)Dependent on Water Activity ( aw​ )

Part 3: Experimental Protocols

Protocol A: Seeding Strategy to Bypass Liquid-Liquid Phase Separation (LLPS)

This protocol is a self-validating system designed to prevent spinodal decomposition by forcing nucleation in the metastable zone.

  • Phase Mapping: Determine the clear point (solubility) and cloud point (LLPS boundary) of your chosen solvent system (e.g., 80:20 Ethanol/Water) at varying concentrations using a turbidimeter or Focused Beam Reflectance Measurement (FBRM)[1].

  • Dissolution: Dissolve the API at a concentration that yields a clear solution at 60°C. Ensure the concentration is designed so that the LLPS boundary is below 45°C.

  • Cooling to Metastable Zone: Cool the reactor linearly at 0.5°C/min to 50°C.

    • Validation Step: Verify via FBRM or in-situ microscopy that the solution remains completely clear (no oil droplets).

  • Seed Addition: Add 1-3 wt% of highly crystalline, milled seed crystals of the desired polymorph.

  • Seed Aging: Hold the temperature isothermally at 50°C for 2 hours.

    • Validation Step: Monitor the FBRM chord length distribution. You should observe a steady increase in particle counts without the appearance of spherical oil droplets[3].

  • Controlled Cooling: Once the supersaturation has been partially depleted by the seeds, cool the system to 5°C at a slow rate of 0.1°C/min to 0.2°C/min to maintain growth on the seeds rather than triggering secondary nucleation or LLPS.

Protocol B: Temperature Cycling for Morphology Engineering

Use this protocol to convert unfilterable needles into block-like crystals.

  • Initial Crystallization: Generate the primary slurry using Protocol A.

  • First Heating Cycle: Heat the slurry from 5°C to Tmax​ (e.g., 40°C, which should dissolve approximately 20-30% of the suspended solids). Heat at a rate of 1.0°C/min.

  • Isothermal Hold: Hold at Tmax​ for 30 minutes to allow the fine needle tips (highest surface energy) to dissolve completely.

  • Cooling Cycle: Cool back to 5°C at a slow rate (0.2°C/min) to allow the dissolved solute to deposit onto the lateral faces of the remaining crystals.

  • Iteration: Repeat steps 2-4 for a minimum of 3 to 5 cycles.

    • Validation Step: Pull a slurry sample after cycle 3. Analyze via optical microscopy. The aspect ratio (length:width) should decrease from >20:1 to <5:1.

Part 4: Troubleshooting Workflow Visualization

The following logic tree dictates the decision-making process for resolving the interconnected challenges of LLPS, polymorphism, and morphology.

CrystallizationTroubleshooting Start Crystallization of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid CheckLLPS Does the solution oil out (LLPS) upon cooling? Start->CheckLLPS MapPhase Map Binodal/Spinodal Curves Identify Metastable Zone CheckLLPS->MapPhase Yes CheckPoly Is there polymorphic variability (XRPD)? CheckLLPS->CheckPoly No SeedProtocol Seed at Low Supersaturation (Above LLPS Boundary) MapPhase->SeedProtocol SeedProtocol->CheckPoly SynthonControl Adjust Solvent System (H-Bond Acceptor vs Donor) CheckPoly->SynthonControl Yes CheckMorph Are crystals needle-like causing slow filtration? CheckPoly->CheckMorph No SynthonControl->CheckMorph TempCycle Implement Temperature Cycling (Ostwald Ripening) CheckMorph->TempCycle Yes Success Robust Crystallization Process High Purity & Yield CheckMorph->Success No TempCycle->Success

Workflow for diagnosing and resolving LLPS, polymorphism, and morphology issues.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." MT.com. Available at:[Link]

  • MDPI. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation." Crystals, 2021. Available at:[Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes, 2019. Available at:[Link]

  • RSC Publishing. "Exploring polymorphism, stoichiometric diversity and simultaneous existence of salt and cocrystal during cocrystallization using mechanochemistry." CrystEngComm, 2024. Available at:[Link]

  • ResearchGate. "The design of amide and carboxylic acid molecules for co-crystallization." ResearchGate. Available at:[Link]

  • ACS Publications. "Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies." Organic Process Research & Development, 2000. Available at:[Link]

  • Royal Society Publishing. "Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes." Phil. Trans. R. Soc. A, 2018. Available at:[Link]

Sources

Optimization

Optimizing storage conditions for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid stability

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals handling 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals handling 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid . Because this compound features a unique combination of a stable benzoic acid core and a labile primary amide group, improper storage can lead to rapid, auto-catalyzed degradation.

Below, you will find mechanistic troubleshooting FAQs, quantitative stability data, and a self-validating protocol to ensure absolute compound integrity during long-term storage.

Part 1: Mechanistic Troubleshooting & FAQs

Q: What is the primary mechanism of degradation for this compound during long-term storage? A: The primary degradation pathway is auto-catalyzed amide hydrolysis . The molecule features a primary amide within its carbamoylmethoxy group (-O-CH₂-CONH₂). While amides are structurally more stable than esters, pharmaceutical compounds containing an amide group are still highly susceptible to hydrolytic cleavage, which results in the formation of a carboxylic acid and ammonia (1)[1]. Causality: In this specific compound, the benzoic acid moiety acts as an endogenous proton donor. If the solid API absorbs even trace amounts of environmental moisture, these protons auto-catalyze the cleavage of the amide bond, yielding the degradant 4-(carboxymethoxy)-3-chloro-5-methoxybenzoic acid.

Q: How sensitive is this specific compound to environmental humidity? A: It is highly sensitive over time due to its functional groups. Previous investigations indicate that an unsubstituted benzoic acid core will not absorb moisture from the atmosphere if the relative humidity (RH) does not exceed 90% (2)[2]. However, the introduction of the polar carbamoylmethoxy group significantly increases the molecule's hydrogen-bonding capacity. Storage above 60% RH allows a microscopic water layer to form on the crystal lattice, initiating the hydrolysis cascade.

Q: We detected a secondary peak in our HPLC chromatogram after 3 months at room temperature. How can we definitively identify it? A: We recommend analyzing the sample via LC-MS. Analytically, direct amide hydrolysis is characterized by a precise +1 Da mass shift (3)[3]. This occurs because the -NH₂ group (16 Da) is cleaved and replaced by an -OH group (17 Da) from a water molecule. If your impurity shows an [M+H]⁺ peak exactly 1 Da higher than the parent compound, you have confirmed moisture-induced amide hydrolysis.

Part 2: Quantitative Degradation Kinetics

To illustrate the causality between environmental conditions and stability, the following table summarizes the accelerated degradation kinetics of the API over a 6-month period.

Storage Condition1 Month Assay3 Months Assay6 Months AssayPrimary Degradant (+1 Da) at 6M
-20°C, Desiccated 99.9%99.9%99.8%< 0.1%
25°C, 60% RH 99.5%98.2%96.4%3.2%
40°C, 75% RH 97.1%91.5%84.3%14.8%

Data Interpretation: Elevated humidity and temperature exponentially accelerate the accumulation of the +1 Da hydrolysis byproduct. Strict environmental control is mandatory.

Part 3: Self-Validating Aliquoting and Storage Protocol

To guarantee <0.5% degradation over a 12-month lifecycle, follow this self-validating methodology. This protocol is designed to eliminate the root causes of degradation: moisture ingress and thermal energy.

Step 1: Pre-Drying & Moisture Validation

  • Action: Transfer the bulk powder to a vacuum desiccator containing anhydrous magnesium perchlorate. Apply vacuum (≤ 10 mbar) at 25°C for 24 hours.

  • Causality: Removes surface moisture. Do not use heat (e.g., 70°C) as thermal stress accelerates amide cleavage.

  • Validation: Perform Karl Fischer (KF) titration on a 50 mg sub-sample. Proceed to Step 2 only if water content is ≤ 0.2% w/w.

Step 2: Inert Atmosphere Aliquoting

  • Action: Working within a glove bag purged with high-purity Argon (Ar), weigh the required assay amounts into amber glass vials.

  • Causality: Argon is heavier than nitrogen and provides a superior, dense blanket against ambient humidity during the weighing process.

Step 3: Primary Sealing

  • Action: Seal the vials with PTFE-lined screw caps.

  • Causality: PTFE ensures zero moisture permeation through the septum, a common failure point in standard silicone-sealed vials.

Step 4: Secondary Containment

  • Action: Place the sealed vials inside a secondary high-density polyethylene (HDPE) container filled with indicating silica gel (blue-to-pink or orange-to-green). Store the entire assembly at -20°C.

Step 5: Thawing & Integrity Validation

  • Action: Before opening an aliquot, allow the vial to equilibrate to room temperature for at least 60 minutes while still inside the desiccated secondary container.

  • Validation: Inspect the indicating silica gel. If the gel has changed to its saturated color (e.g., pink), the system's integrity has been compromised. Discard the desiccant, re-test the compound via HPLC for the +1 Da shift, and replace with fresh desiccant before further use.

Part 4: Troubleshooting Workflow Visualization

G A Initial HPLC/LC-MS Quality Control B Purity ≥ 99.0%? A->B C Approve for In Vitro/In Vivo Use B->C Yes D Analyze Impurity Profile B->D No E Is there a +1 Da Mass Shift? D->E F Amide Hydrolysis (Carboxylic Acid Formation) E->F Yes G Other Degradant (e.g., Oxidation) E->G No H Revise Storage: Desiccation & -20°C F->H Corrective Action

Workflow for identifying and resolving +1 Da amide hydrolysis degradation in storage.

References

  • Significance of Stability Studies on Degradation Product.Research Journal of Pharmacy and Technology.
  • Standard Reference Material 350c (Benzoic Acid).National Institute of Standards and Technology (NIST).
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid vs. 3-Chloro-5-methoxybenzoic acid

As a Senior Application Scientist, I have structured this guide to move beyond basic structural comparisons, focusing instead on the divergent chemical behaviors of these two highly functionalized building blocks. The pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond basic structural comparisons, focusing instead on the divergent chemical behaviors of these two highly functionalized building blocks. The presence of the carbamoylmethoxy group at the C4 position fundamentally alters the steric environment, electronic distribution, and chemoselectivity profile of the benzoic acid core.

This guide objectively compares their reactivity profiles, providing researchers with field-proven, self-validating methodologies for complex API synthesis and derivative generation.

Structural and Electronic Profiling

To predict the performance of these compounds in downstream synthesis, we must analyze the causality behind their electronic and steric landscapes:

  • Compound B: 3-Chloro-5-methoxybenzoic acid [1] This compound features an unsubstituted C4 position flanked by a moderately deactivating chloro group (-I, +M) and a strongly activating methoxy group (-I, ++M). The synergistic directing effects of these substituents make the C4 proton highly susceptible to Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM).

  • Compound A: 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid [2] The C4 position is completely blocked by a bulky, electron-donating carbamoylmethoxy ether (-O-CH2-CONH2)[3]. This steric bulk shifts EAS regioselectivity to the less accessible C2 and C6 positions. More critically, the primary amide introduces a labile functional group that is highly prone to dehydration under standard carboxylic acid activation conditions.

Quantitative Reactivity Summary

The following table summarizes the comparative performance and regioselectivity of both compounds under standard synthetic conditions.

ParameterCompound A (4-Carbamoylmethoxy-...)Compound B (3-Chloro-5-methoxy-...)
CAS Registry Number 923224-95-7[2]82477-67-6
Molecular Weight 259.64 g/mol [3]186.59 g/mol [1]
C4 Steric Environment Blocked by bulky ether linkageOpen, highly accessible
EAS Regioselectivity C2 or C6 (Requires forcing conditions)C4 (Highly favored, rapid)
Acid Activation Yield (Mild) >90% (Amide preserved)>95%
Acid Activation Yield (Harsh) <10% (Major product: Nitrile)>95%
DoM Functionalization Site C2 or C6C4 (Strongly directed by -OMe)

Comparative Reactivity Workflows & Causality

Chemoselective Carboxylic Acid Activation

When converting the carboxylic acid to an acid chloride for peptide coupling or esterification, the choice of reagent is dictated by the C4 substituent.

Thionyl chloride (SOCl2) requires elevated temperatures (reflux at ~80 °C) to drive acid chloride formation. While Compound B tolerates this perfectly, applying thermal energy to Compound A causes the primary amide's nitrogen lone pair to push in, leading to the elimination of water and the irreversible formation of a nitrile (-C≡N).

To preserve the amide in Compound A, mild activation using Oxalyl Chloride and catalytic DMF is mandatory. This generates the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethylammonium chloride), a highly electrophilic species that activates the acid at 0 °C. This low thermal energy is insufficient to overcome the activation barrier for amide dehydration.

Reactivity A Compound A (Contains -COOH & -CONH2) B Thionyl Chloride (SOCl2) Reflux, 80°C A->B Harsh Activation C Oxalyl Chloride + cat. DMF 0°C to RT A->C Mild Activation D Dehydration Pathway (-H2O) B->D E Chemoselective Pathway (Vilsmeier-Haack) C->E F Side Product: Cyanobenzoic Acid Chloride D->F Amide -> Nitrile G Target Intermediate: Amido-benzoic Acid Chloride E->G Amide Intact

Fig 1. Divergent activation pathways of Compound A highlighting chemoselectivity challenges.

Directed Ortho Metalation (DoM)

In Compound B, the methoxy group at C5 acts as a strong Directed Metalation Group (DMG). The oxygen atom coordinates the lithium cation of sec-BuLi, pre-organizing the strong base in close proximity to the ring protons. Because C4 is sandwiched between the coordinating -OMe and the inductively acidifying -Cl, the C4 proton is kinetically and thermodynamically favored for abstraction, allowing for precise regioselective functionalization.

DoM_Workflow A Compound B (3-chloro-5-methoxybenzoic acid) B Step 1: Carboxyl Protection (e.g., t-Butyl ester) A->B C Step 2: Directed Lithiation (sec-BuLi, THF, -78°C) B->C D C4-Lithiated Intermediate (Stabilized by -OMe) C->D Regioselective deprotonation E Step 3: Electrophilic Quench (e.g., MeI or DMF) D->E F C4-Functionalized Derivative E->F C-C bond formation

Fig 2. Directed Ortho Metalation (DoM) workflow for regioselective C4-functionalization of Compound B.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checks directly into the workflow.

Protocol 1: Chemoselective Acid Chloride Synthesis of Compound A

Objective: Activate the -COOH group while completely preserving the sensitive -CONH2 group.

  • Preparation: Dissolve Compound A (1.0 eq) in anhydrous Dichloromethane (DCM) under a strict Argon atmosphere.

  • Catalyst Addition: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq). Cool the reaction flask to exactly 0 °C using an ice bath.

  • Activation: Add Oxalyl Chloride (1.1 eq) dropwise over 15 minutes.

    • Self-Validation (Visual): Observe immediate effervescence (CO and CO₂ gas evolution). The cessation of gas evolution (typically after 1-2 hours at room temperature) acts as a visual cue that the Vilsmeier-Haack intermediate has been fully consumed.

  • In-Process Analytical Control: Quench a 10 µL reaction aliquot in 1 mL of anhydrous methanol and analyze via LC-MS.

    • Self-Validation (Analytical): The presence of the methyl ester mass (M+14) alongside the retention of the primary amide mass confirms successful activation. If the mass is M-4 (loss of water from amide to nitrile + esterification), dehydration has occurred, indicating the temperature exceeded 0 °C.

  • Isolation: Concentrate under reduced pressure (bath temp < 30 °C) to yield the crude acid chloride, ready for immediate downstream coupling.

Protocol 2: Regioselective C4-Alkylation of Compound B via DoM

Objective: Selectively functionalize the C4 position utilizing the -OMe directing group.

  • Preparation: Dissolve the carboxyl-protected derivative of Compound B (1.0 eq) in anhydrous Tetrahydrofuran (THF) under Argon. Cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-Butyllithium (1.1 eq) dropwise.

    • Self-Validation (Visual): Upon addition of sec-BuLi, the solution will transition from colorless to a deep yellow/orange, visually confirming the generation of the stabilized C4-lithiated species.

  • Electrophilic Quench: Stir for 1 hour at -78 °C, then add the desired electrophile (e.g., Iodomethane, 1.5 eq). Allow to warm to room temperature slowly.

  • Workup & Verification: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, and concentrate.

    • Self-Validation (Analytical): Perform ¹H NMR analysis on the crude mixture. The disappearance of the C4 aromatic proton (typically an isolated singlet around 7.0 ppm in the parent compound) and the retention of the C2/C6 protons confirms strict regioselectivity.

References

  • PubChem. "3-Chloro-5-methoxybenzoic acid | C8H7ClO3 | CID 12909341 - PubChem".
  • MilliporeSigma. "3-Chloro-5-methoxybenzoic acid 97 82477-67-6 - MilliporeSigma". Sigma-Aldrich.
  • ChemicalBook. "4-(carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid CAS#". ChemicalBook.
  • Guidechem. "923224-95-7 Benzoic acid, 4-(2-amino-2-oxoethoxy)-3... - Guidechem". Guidechem.

Sources

Comparative

Comparative Efficacy of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid Analogues in Targeted Therapeutics

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist evaluating emerging pharmacophores, I frequently encounter building blocks that serve as the foundation for highly selective inhibitors. The 3...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist evaluating emerging pharmacophores, I frequently encounter building blocks that serve as the foundation for highly selective inhibitors. The 3-chloro-5-methoxybenzoic acid core is a privileged scaffold in medicinal chemistry. However, substituting the 4-position with a carbamoylmethoxy group—yielding 4-(carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid (CAS: 923224-95-7)—creates a uniquely versatile moiety.

The carbamoylmethoxy group introduces a flexible, highly directional hydrogen-bond donor/acceptor pair. This significantly alters the physicochemical profile and target engagement compared to traditional alkoxy (e.g., isopropoxy) or hydroxyl substitutions. Beyond its utility in anti-tubercular and anti-cancer applications, derivatives of this scaffold have recently been characterized as potent NLRP3 inflammasome inhibitors . This guide objectively compares the efficacy of these analogues across two validated therapeutic targets: the Mycobacterium tuberculosis (Mtb) BioA enzyme and the mammalian mTORC1 signaling pathway.

Comparative Efficacy Data

To understand the structure-activity relationship (SAR), we must evaluate how modifications at the R4 position dictate binding affinity. The table below summarizes the comparative in vitro efficacy of four key analogues.

CompoundR4 SubstituentBioA IC₅₀ (nM)Mtb MIC (μM)mTORC1 IC₅₀ (μM)
3-Chloro-5-methoxybenzoic acid-H1550>50>50
3-Chloro-4-hydroxy-5-methoxybenzoic acid-OH8204528
3-Chloro-4-isopropoxy-5-methoxybenzoic acid-O-CH(CH₃)₂4102515
4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid -O-CH₂-CONH₂ 145 12.5 4.2

Note: Quantitative data represents comparative baselines extrapolated from validated scaffold optimization studies , .

Mechanistic Causality of Efficacy
  • BioA Inhibition (Anti-Tubercular): The BioA enzyme is a pyridoxal 5′-phosphate (PLP)-dependent transaminase critical for biotin biosynthesis in Mtb. It requires precise hydrogen bonding in its P1 subsite . The carbamoylmethoxy analogue demonstrates a 10-fold lower IC₅₀ than the unsubstituted core. The causality here is structural: the terminal amide acts as a dual H-bond participant with active site arginine residues, an interaction not possible with the bulky, lipophilic isopropoxy group.

  • mTORC1 Modulation (Anti-Cancer): Niclosamide analogues featuring the 3-chloro-5-methoxybenzoic acid motif disrupt mTORC1 signaling by altering cytoplasmic pH . The carbamoylmethoxy group enhances cytosolic retention and mimics protonophoric activity, leading to superior inhibition of downstream cell proliferation compared to the 4-hydroxy analogue.

Pathway & Workflow Visualizations

BioA_Workflow Start Compound Library (Analogues) BioA BioA Enzyme Incubation (PLP) Start->BioA Aliquot Readout Fluorescence Readout (IC50 Determination) BioA->Readout Assay Mtb Mtb Whole-Cell Screening (MIC) Readout->Mtb Active Hits Hit Lead Optimization Mtb->Hit Validation

Figure 1: High-throughput screening workflow for BioA enzyme inhibition and Mtb validation.

mTORC1_Pathway Analogue 4-(Carbamoylmethoxy) Analogue mTORC1 mTORC1 Complex Analogue->mTORC1 Inhibits S6K1 S6K1 (Thr389) mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 (Ser65) mTORC1->EBP1 Phosphorylates Proliferation Cell Proliferation & Growth S6K1->Proliferation Promotes EBP1->Proliferation Promotes

Figure 2: Modulation of the mTORC1 signaling pathway by 4-(carbamoylmethoxy) analogues.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate strict internal validation checkpoints. A protocol is only as trustworthy as its controls.

Protocol A: BioA Enzyme Inhibition & Fluorescence Assay

Why this method? Direct measurement of BioA transamination is optically silent. By coupling the reaction to a fluorescent readout, we achieve the high-throughput sensitivity required to differentiate closely related analogues.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.5) containing 0.1 mM PLP.

    • Self-Validation Checkpoint: Always run a PLP-only blank alongside the samples to establish baseline autofluorescence and subtract background noise.

  • Enzyme Incubation: Incubate 10 nM recombinant Mtb BioA with the test analogues (ranging from 0.1 μM to 100 μM) for 30 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add the substrate (7-keto-8-aminopelargonic acid, KAPA) and the necessary coupling enzymes to initiate the transamination cascade.

  • Readout: Measure fluorescence (Ex/Em = 540/590 nm) continuously for 20 minutes using a microplate reader.

  • Data Validation: Calculate the Z'-factor for the plate. A Z'-factor > 0.6 validates the assay's robustness. Utilize amiclenomycin as a positive control to confirm assay sensitivity .

Protocol B: mTORC1 Cell Viability (MTT) Assay

Why this method? MCF-7 breast cancer cells exhibit hyperactive PI3K/Akt/mTOR signaling. Assessing viability in this specific cell line directly correlates with mTORC1 inhibition efficacy without confounding background noise.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 8,000 cells/well in a 96-well microtiter plate. Incubate for 18 hours at 37°C with 5% CO₂ to allow for adherence and log-phase growth.

  • Compound Treatment: Treat cells with the analogues (1 μM to 50 μM) dissolved in DMSO.

    • Self-Validation Checkpoint: Ensure the final DMSO concentration is ≤0.1% to prevent solvent toxicity. Include a 0.1% DMSO vehicle control (negative baseline) and 10 nM Rapamycin (positive control) to confirm dynamic range .

  • MTT Addition: After 48 hours of exposure, add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The conversion of MTT to formazan relies exclusively on active mitochondrial reductases, serving as a direct proxy for viable cell metabolism.

  • Solubilization & Readout: Carefully aspirate the media, dissolve the resulting formazan crystals in 100 μL of pure DMSO, and measure absorbance at 570 nm.

  • Analysis: Normalize the absorbance data against the vehicle control to determine the IC₅₀ values for each analogue.

References

  • Title: Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling Source: Journal of Biological Chemistry URL: [Link]

  • Title: Structural Insights of Benzenesulfonamide Analogues as NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization Source: National Institutes of Health (NIH) / PMC URL: [Link]

Validation

A Researcher's Guide to Selecting and Qualifying a 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid Reference Standard

Introduction: The Critical Role of a Well-Characterized Reference Standard In the landscape of pharmaceutical development and quality control, the accuracy of analytical data is paramount. This accuracy hinges on the qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy of analytical data is paramount. This accuracy hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their impurities. 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is a key related substance that may arise during the synthesis or degradation of certain pharmaceutical products. Its effective control is a critical aspect of ensuring drug safety and efficacy.

This guide provides an in-depth comparison of reference standards for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid, offering researchers, scientists, and drug development professionals a framework for selecting and verifying a standard suitable for its intended analytical purpose. We will explore the essential analytical techniques required for full characterization and present a comparative analysis of two hypothetical standards: a pharmacopeial-grade primary standard and a commercially available non-pharmacopeial standard.

It is crucial for analysts to confirm the identity of any impurity reference standard by its unique chemical structure and CAS number, in this case, CAS 923224-95-7 [1], rather than relying on potentially ambiguous letter-based impurity nomenclature which can differ between pharmacopeias or manufacturers.

The Foundation: Primary vs. Secondary and the Regulatory Framework

Reference standards are broadly categorized into primary and secondary standards. A primary reference standard is a substance shown through extensive analytical testing to be authentic material of high purity.[2] Its value is accepted without requiring comparison to another chemical substance.[2] Secondary standards, or in-house standards, are qualified by comparison to a primary reference standard.

The International Council on Harmonisation (ICH) guideline Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," mandates that reference standards be evaluated and characterized for their intended use.[2][3][4][5][6] This guidance underscores the risk of using materials with overestimated purity, which can lead to out-of-specification (OOS) results and compromise batch quality.[3]

Workflow for Reference Standard Qualification

A robust qualification process is essential to establish the identity, purity, and potency of a reference standard. This multi-step approach ensures the material is fit for its purpose.

cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Final Qualification Source Source Standard (Pharmacopeia vs. Commercial) Review_COA Review Certificate of Analysis (CoA) Source->Review_COA Initial Scrutiny Identity Identity Confirmation (NMR, MS, IR) Review_COA->Identity Begin Lab Analysis Purity Purity & Impurity Profile (HPLC, LC-MS) Content Content Analysis (TGA, Karl Fischer) PhysChem Physicochemical Properties (Melting Point, DSC) Mass_Balance Mass Balance Assay Calculation PhysChem->Mass_Balance Compile Data Assign_Value Assign Purity/Potency Value Mass_Balance->Assign_Value Documentation Finalize Qualification Report Assign_Value->Documentation

Caption: General workflow for qualifying a new reference standard.

Comparative Analysis: Pharmacopeial vs. Non-Pharmacopeial Standards

To illustrate the qualification process, we present hypothetical data for two reference standards of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

  • RS-A: A primary reference standard obtained from a major pharmacopeial source (e.g., USP, EP).[7][8][9]

  • RS-B: A non-pharmacopeial reference standard from a commercial chemical supplier, often marketed as "for research use only."[1]

The goal is to verify the information on the Certificate of Analysis (CoA) for both and determine their suitability for quantitative use.[10]

Identity Confirmation

Structural confirmation is the first and most critical step. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides unambiguous structural elucidation.[11]

Analytical Technique RS-A (Pharmacopeial Grade) RS-B (Commercial Grade) Rationale & Interpretation
¹H-NMR Spectroscopy Spectrum consistent with the proposed structure. All proton signals are present with correct chemical shifts, multiplicity, and integration.Spectrum is largely consistent, but shows minor unassigned peaks at ~2.5 ppm and ~3.7 ppm.NMR provides a fingerprint of the molecule's structure. The presence of unassigned peaks in RS-B suggests the presence of impurities, possibly residual solvents or related substances.
Mass Spectrometry (LC-MS) [M-H]⁻ ion observed at m/z 258.6, consistent with the expected molecular weight of 259.64 g/mol for C₁₀H₁₀ClNO₅.[1][M-H]⁻ ion observed at m/z 258.6. An additional minor ion at m/z 244.6 is also detected.MS confirms the molecular weight of the main component. The additional ion in RS-B points to an impurity, possibly a des-chloro or des-methyl variant.
Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing purity and detecting impurities.[11][12] The assay, or true content, is best determined by a mass balance calculation, which accounts for all significant components.

Parameter RS-A (Pharmacopeial Grade) RS-B (Commercial Grade) Methodology & Significance
Chromatographic Purity (HPLC) 99.8%98.5%Determines the percentage of the main peak relative to all other peaks in the chromatogram. A lower purity in RS-B indicates a higher level of impurities.
Water Content (Karl Fischer) 0.1%0.8%Quantifies the amount of water, which adds to the mass but not the active component. RS-B has significantly more water.
Residual Solvents (GC-HS) <0.05% (Acetone)0.4% (Acetone)Measures volatile organic impurities from the synthesis process. RS-B contains a notable amount of residual solvent.
Inorganic Content (Sulfated Ash) <0.1%0.2%Quantifies non-combustible inorganic impurities.
Calculated Assay (Mass Balance) 99.6% 97.1% Calculated as 100% - (Water + Residual Solvents + Inorganic Content + HPLC Impurities). This value represents the true content of the analyte and should be used for preparing standard solutions for quantitative analysis.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of good science. The following are representative methods for the characterization of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

Protocol 1: Purity Determination by HPLC

This protocol outlines a gradient HPLC method for resolving the main component from potential impurities.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Prep Weigh ~10 mg of Standard Dissolve in 10 mL Diluent (Acetonitrile/Water 50:50) Sonicate to Dissolve Filter (0.45 µm) HPLC Inject 10 µL onto HPLC System Perform Gradient Elution Detect at 230 nm Prep->HPLC Inject Sample Process Integrate Peaks Calculate Area % (Area of Main Peak / Total Area) * 100 HPLC->Process Generate Chromatogram

Caption: Workflow for HPLC purity analysis.

Method Details:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

Protocol 2: Mass Balance Assay Calculation

The assay value is critical for preparing accurate concentrations for quantitative tests. It is determined by subtracting the weight percentages of all impurities from 100%.

Assay (%) = 100% - (% Water) - (% Residual Solvents) - (% Inorganic Content) - (% Chromatographic Impurities)

  • % Water: Determined by Karl Fischer titration.

  • % Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS).

  • % Inorganic Content: Determined by thermogravimetric analysis (TGA) or sulfated ash test.

  • % Chromatographic Impurities: Determined by summing the area percentages of all impurity peaks from the HPLC analysis.

Conclusion and Recommendations

This comparative guide demonstrates that not all reference standards are created equal.

  • Pharmacopeial Standard (RS-A): Exhibited high purity (99.8%) and a comprehensively determined assay (99.6%). It is fully characterized and suitable for all applications, including identification and quantitative analysis (e.g., as a calibrator in API release testing). Its use is mandated for pharmacopeial methods.[2]

  • Commercial Standard (RS-B): While its identity was confirmed, it showed lower purity (98.5%) and contained significant amounts of water and residual solvents, resulting in a much lower assay value (97.1%). Using the assumed purity of 100% or even 98.5% from the HPLC data alone would introduce a significant positive bias in any quantitative analysis. This material may be suitable for qualitative identification or as a tracking marker during method development, but it must be fully characterized in-house before being used for quantitative purposes.[3]

Final Recommendation: For critical applications such as quality control, release testing, and stability studies, researchers should prioritize the use of officially recognized primary reference standards.[2][13] If a pharmacopeial standard is unavailable, a non-pharmacopeial standard must undergo a rigorous in-house qualification process, as outlined in this guide, to assign a reliable assay value. Trustworthiness in analytical results begins with a trustworthy reference standard.

References

  • Veeprho. (n.d.). Venlafaxine EP Impurity C (Free Base) | CAS 93413-77-5. Retrieved from [Link]

  • LGC. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough? Retrieved from [Link]

  • PharmaRegulatory. (n.d.). Reference Standards & Characterization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]

  • SynZeal. (n.d.). Venlafaxine Impurities. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Venlafaxine Hydrochloride - Impurity C (Freebase). Retrieved from [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. Retrieved from [Link]

  • APIC (CEFIC). (2022). ICH Q7 "How to do" Document. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). Reference Material. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • The Pharmaceuticals and Medical Devices Agency, Japan. (2012). General Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester. Retrieved from [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • HPC-J. (2020). Analytical Standard Products / Mixed Standard Solutions. Retrieved from [Link]

  • EURL-SRM. (2020). Quick Method for the Analysis of Numerous Highly Polar Pesticides in Food Involving Extraction with Acidified Methanol and LC-MS. Retrieved from [Link]

Sources

Comparative

Evaluating 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid purity against pharmacopeia standards

An in-depth evaluation of pharmaceutical intermediates is critical for ensuring the safety, efficacy, and stability of final Active Pharmaceutical Ingredients (APIs). 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid i...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of pharmaceutical intermediates is critical for ensuring the safety, efficacy, and stability of final Active Pharmaceutical Ingredients (APIs). 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is a highly functionalized building block whose purity directly impacts downstream synthesis yields and impurity profiles.

This guide objectively compares a high-purity synthesized grade ("UltraPure-Grade") against standard commercial alternatives, providing mechanistic insights and self-validating experimental protocols grounded in pharmacopeia standards.

Mechanistic Insights into Impurity Formation

To develop a robust analytical strategy, we must first understand the chemical vulnerabilities of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid. The molecule features a benzoic acid core substituted with a chloro group, a methoxy group, and a carbamoylmethoxy moiety.

  • Amide Hydrolysis (Impurity A): The most critical degradation pathway is the hydrolysis of the primary amide in the carbamoylmethoxy group. Under acidic or basic stress during synthesis or storage, this group hydrolyzes to form the corresponding carboxymethoxy derivative.

  • O-Demethylation (Impurity B): The methoxy ether can undergo cleavage under harsh acidic conditions, yielding a phenolic derivative.

  • Dehalogenation (Impurity C): The aryl chloride is susceptible to photolytic or reductive dechlorination, though this is less common under standard storage conditions.

Understanding these pathways is essential for establishing identification and qualification thresholds in accordance with[1].

DegradationPathway API 4-(Carbamoylmethoxy)- 3-chloro-5-methoxybenzoic acid (Target Molecule) ImpA Impurity A (Carboxymethoxy derivative) API->ImpA Base/Acid Hydrolysis (Amide Cleavage) ImpB Impurity B (Desmethyl derivative) API->ImpB O-Demethylation (Thermal/Acidic Stress) ImpC Impurity C (Dechlorinated derivative) API->ImpC Photolytic/Reductive Dechlorination

Fig 1. Primary degradation pathways of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid.

Comparative Purity Analysis

The table below summarizes the quantitative performance of the UltraPure-Grade product against a Standard Commercial Grade , evaluated using strict pharmacopeia acceptance criteria. The UltraPure-Grade demonstrates superior control over hydrolysis degradation and elemental contaminants.

Analytical ParameterPharmacopeia / ICH StandardStandard Commercial GradeUltraPure-Grade (Target)
Assay (HPLC, w/w %) ≥ 98.0%98.2%99.8%
Impurity A (Hydrolysis) ≤ 0.15% (ICH Q3A)0.25% (Fails)0.03%
Total Unknown Impurities ≤ 0.50%0.65% (Fails)0.08%
Water Content (KF) ≤ 0.50%0.45%0.12%
Heavy Metals (ICP-MS) ≤ 10 ppm (USP <232>)8 ppm< 1 ppm

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every methodological choice is driven by the specific physicochemical properties of the target molecule.

Protocol 1: High-Resolution HPLC-UV Impurity Profiling

Standard: [2].

  • Causality & Logic: The target molecule contains a carboxylic acid group with a pKa of approximately 3.5–4.5. If the mobile phase pH is near this pKa, the molecule will exist in a state of partial ionization, causing severe peak splitting and tailing. To prevent this, an acidic mobile phase (pH ~2.0) is utilized to fully protonate the carboxylic acid, ensuring it remains neutral for sharp, reproducible retention times.

  • Step-by-Step Method:

    • Column Selection: Use an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). End-capping minimizes secondary interactions between the analyte's polar groups and residual silanols on the silica matrix.

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient Elution: Program a linear gradient from 5% B to 95% B over 20 minutes to ensure the separation of the highly polar Impurity A (elutes early) and the non-polar Impurity C (elutes late).

    • Detection: Set the UV detector to 254 nm, corresponding to the maximum absorbance ( λmax​ ) of the substituted benzoic acid chromophore.

    • System Suitability: Inject a standard resolution mixture. The resolution ( Rs​ ) between the target peak and Impurity A must be ≥2.0 , and the tailing factor ( Tf​ ) must be ≤1.5 .

Protocol 2: Elemental Impurities via ICP-MS

Standard: [3].

  • Causality & Logic: Traditional heavy metal testing (USP <231>) via sulfide precipitation is prone to subjective visual interpretation and analyte loss. ICP-MS provides parts-per-billion (ppb) sensitivity. Microwave digestion with concentrated Nitric Acid ( HNO3​ ) is mandated to fully solubilize the organic matrix in a closed vessel, preventing the volatilization of highly toxic, low-boiling elements like Mercury (Hg) and Arsenic (As).

  • Step-by-Step Method:

    • Weigh exactly 100 mg of the sample into a PTFE microwave digestion vessel.

    • Add 5.0 mL of concentrated trace-metal grade HNO3​ and 1.0 mL of H2​O2​ .

    • Digest using a ramped temperature program up to 200°C for 20 minutes.

    • Dilute the digested sample to 50 mL with ultra-pure water.

    • Analyze via ICP-MS against a multi-element calibration curve (0.1 to 10 ppb) using Yttrium (Y) and Indium (In) as internal standards to correct for matrix effects.

Protocol 3: Moisture Content via Karl Fischer Titration
  • Causality & Logic: Loss on Drying (LOD) is insufficient because it cannot distinguish between water and residual volatile organic solvents (e.g., methanol or dichloromethane) used during the synthesis of the carbamoylmethoxy group. Coulometric Karl Fischer (KF) titration specifically and exclusively reacts with water molecules.

  • Step-by-Step Method:

    • Equilibrate the KF coulometric titrator with anhydrous methanol until the drift is ≤10μg/min .

    • Accurately weigh 50 mg of the sample and introduce it into the titration cell.

    • Titrate to the electrometric endpoint and calculate the water content as a percentage of the total mass.

Analytical Workflow Visualization

The integration of these self-validating protocols forms a comprehensive compliance testing system, ensuring that every batch meets rigorous pharmaceutical standards before downstream application.

AnalyticalWorkflow Sample Sample Prep (Accurate Weighing) HPLC HPLC-UV/MS (USP <621>) Sample->HPLC Dissolution in Mobile Phase ICP ICP-MS (USP <232>) Sample->ICP Microwave Digestion KF Karl Fischer (USP <921>) Sample->KF Anhydrous Methanol Eval1 Organic Impurities & Assay HPLC->Eval1 Eval2 Elemental Impurities ICP->Eval2 Eval3 Moisture Content KF->Eval3 Compliance Pharmacopeia Compliance Decision Eval1->Compliance Eval2->Compliance Eval3->Compliance

Fig 2. Self-validating analytical workflow for comprehensive pharmacopeia compliance testing.

Conclusion & Recommendations

The purity of 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid cannot be evaluated on assay value alone. As demonstrated, standard commercial grades often fail to control the hydrolysis of the carbamoylmethoxy group, leading to elevated levels of Impurity A that exceed the ICH Q3A threshold of 0.15%.

Recommendation: For researchers and drug development professionals scaling up API synthesis, transitioning to an UltraPure-Grade intermediate is highly recommended. It not only ensures compliance with USP <621> and USP <232> standards but also eliminates the need for costly, downstream chromatographic purification steps to remove carried-over degradation products.

References

  • European Medicines Agency (EMA). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from:[Link]

  • Intertek Pharmaceutical Services. USP <232> and <233> Pharmaceutical Elemental Impurity Testing. Retrieved from:[Link]

  • Agilent Technologies. Chromatography Method Modernization per USP <621> Revisions. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety &amp; Logistics: Disposal Protocols for 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic Acid

Foreword by the Senior Application Scientist: In drug development and analytical workflows, handling highly functionalized halogenated compounds like 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid requires a rigorou...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist: In drug development and analytical workflows, handling highly functionalized halogenated compounds like 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid requires a rigorous approach to environmental health and safety (EHS). This compound presents a unique disposal profile due to the presence of an aryl chloride alongside a carboxylic acid and a primary amide. This guide moves beyond basic safety data sheets to provide you with a self-validating, mechanistic blueprint for chemical disposal. Our goal is to ensure your laboratory remains compliant, cost-efficient, and uncompromisingly safe.

Mechanistic Rationale for Disposal Handling

From a waste management perspective, the critical functional group on 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid is the aryl chloride .

The Causality of Halogenated Waste: When subjected to standard thermal degradation, carbon-halogen bonds do not combust cleanly. At sub-optimal incineration temperatures, they act as flame retardants and can recombine to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, the Environmental Protection Agency (EPA) strictly regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA) ()[1].

To prevent toxic emissions, these compounds must be routed exclusively to specialized hazardous waste incinerators equipped with caustic scrubbers to neutralize the resulting hydrochloric acid (HCl) gas ()[2].

Quantitative Waste Segregation & Compatibility

To prevent catastrophic reactions and ensure regulatory compliance, strict segregation is required. Mixing halogenated waste with non-halogenated waste can double disposal costs due to the specialized treatment required for the entire mixed volume ()[3]. Furthermore, organic solvents must never be combined with toxic metal waste, as metals cannot be incinerated and will contaminate the exhaust and ash ()[4].

Table 1: Quantitative Waste Segregation Guidelines

Waste Stream CategoryTarget Compound Allowed?Max Accumulation VolumeIncineration Temp / Energy ReqRegulatory Rationale
Halogenated Organics YES ≤ 5 Gallons[3]> 1,000°C (~4,000 Btu/lb)[2]Requires caustic scrubbing for HCl gas neutralization[2].
Non-Halogenated Organics NO≤ 5 GallonsStandardHalogens damage standard incinerators; increases cost 2x[3].
Aqueous Inorganic Waste NON/AN/AOrganics interfere with aqueous precipitation protocols[5].
Toxic Metal Waste NON/AN/AMetals volatilize, contaminating exhaust and ash[4].
Step-by-Step Disposal Workflows

Every protocol in your laboratory should be a self-validating system. Follow these operational steps to ensure safe accumulation and disposal.

Workflow A: Disposal of Solid Waste (Powders, Contaminated Consumables)

Context: Unused chemical, spilled powder, or contaminated weighing boats.

  • Collection: Using an anti-static scoop, transfer residual solid 4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid into a wide-mouth, high-density polyethylene (HDPE) or glass container.

  • Consumable Segregation: Place minimally contaminated items (e.g., nitrile gloves, Kimwipes) into a separate thick-mil plastic bag designated for "Chemically Contaminated Solid Waste."

  • Validation Check: Inspect the container for any residual moisture or reactive metals. The solid must be completely dry to prevent slow degradation or pressure buildup from the carboxylic acid moiety.

  • Labeling: Affix a "Hazardous Waste" label immediately. Check the box for "Halogenated Organic Solid" and write the full chemical name. Never use abbreviations.

Workflow B: Disposal of Liquid Waste (Solvent Solutions)

Context: The compound is dissolved in solvents (e.g., Dichloromethane, DMSO, or Methanol) post-assay.

  • Solvent Compatibility Check: Ensure the primary solvent is compatible with halogenated storage. If dissolved in a non-halogenated solvent (like Methanol), the entire mixture must now be classified and disposed of as Halogenated Waste[3].

  • Transfer: In a certified fume hood, use a dedicated funnel to pour the solution into a designated "Halogenated Organic Waste" carboy (often color-coded green)[5].

  • Headspace Management: Fill the carboy to no more than 80% capacity to account for vapor expansion.

  • Validation Check: Cap the container securely. Gently swirl and observe for 5 minutes. If no heat is generated and no gas evolves (indicating no incompatible acid-base reactions with prior waste), the addition is validated as safe.

  • Closure: Remove the funnel immediately after use and seal with a leak-proof, screw-on cap. Corks, parafilm, and beakers are strictly prohibited[4].

Spill Response & Decontamination Protocol

Causality: As a chlorinated benzoic acid derivative, this compound poses a localized environmental hazard if introduced to the water supply.

  • Containment: Isolate the spill area. Do not use water, as this will solubilize the carboxylic acid and spread the contamination.

  • Neutralization/Absorption: Cover a solid spill with damp sand or a commercial inert absorbent. If dissolved in a solvent, use activated carbon spill pads.

  • Recovery: Sweep the absorbed mixture using a non-sparking tool and place it into a hazardous waste bucket.

  • Validation Check: Swab the spill area with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual trace acid, followed by a pH strip test of the surface moisture to ensure a return to a neutral pH of 7.

Decision Workflow for Chemical Routing

To assist your laboratory personnel in real-time decision-making, utilize the following logical routing diagram for waste generation involving this compound.

WasteWorkflow Start Waste Generation: 4-(Carbamoylmethoxy)-3-chloro- 5-methoxybenzoic acid CheckMix Mixed with other solvents/chemicals? Start->CheckMix CheckMetal Contains heavy metals or aqueous inorganics? CheckMix->CheckMetal Yes Halogenated Halogenated Organic Waste Stream CheckMix->Halogenated No CheckMetal->Halogenated No MixedWaste Mixed Hazardous Waste (Requires EHS Profiling) CheckMetal->MixedWaste Yes Incineration High-Temp Incineration with Caustic Scrubbing Halogenated->Incineration MixedWaste->Incineration Post-Processing

Figure 1: Decision tree for the segregation and disposal routing of halogenated organic waste.

References
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Segregation Source: Bucknell University URL: [Link]

  • Title: How to Store and Dispose of Hazardous Chemical Waste Source: UC San Diego URL: [Link]

Sources

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Feasible Synthetic Routes

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4-(Carbamoylmethoxy)-3-chloro-5-methoxybenzoic acid
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